Elarofiban
描述
属性
CAS 编号 |
221005-96-5 |
|---|---|
分子式 |
C22H34N4O5 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid;hydrate |
InChI |
InChI=1S/C22H32N4O4.H2O/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17;/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29);1H2/t18-,19+;/m1./s1 |
InChI 键 |
VHTVZWUXMIOMAD-VOMIJIAVSA-N |
手性 SMILES |
C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3.O |
规范 SMILES |
C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3.O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Elarofiban; RWJ 53308; RWJ-53308; RWJ53308 |
产品来源 |
United States |
Foundational & Exploratory
Elarofiban's Mechanism of Action in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elarofiban is a non-peptidic, orally active antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation. This technical guide delineates the mechanism of action of this compound, positioning it within the broader context of antiplatelet therapies. By competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor, this compound effectively blocks platelet-to-platelet aggregation induced by a wide array of physiological agonists. This document provides an in-depth exploration of the relevant signaling pathways, detailed experimental protocols for assessing the efficacy of GP IIb/IIIa inhibitors, and a summary of expected quantitative data based on comparator molecules in the same class. Due to the limited availability of public data specific to this compound, this guide leverages established knowledge of GP IIb/IIIa antagonism to provide a comprehensive overview for research and development professionals.
Introduction to Platelet Aggregation and the Role of GP IIb/IIIa
Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and recruit additional platelets to form a hemostatic plug. This process is mediated by a complex network of signaling pathways initiated by various agonists such as adenosine diphosphate (ADP), thrombin, collagen, and thromboxane A2 (TXA2).
The final and obligatory step in platelet aggregation is the binding of fibrinogen to the activated GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the platelet surface. The GP IIb/IIIa receptor is the most abundant integrin on platelets, with approximately 80,000 copies per cell. In resting platelets, the receptor exists in a low-affinity state. Upon platelet activation, intracellular signaling cascades, often referred to as "inside-out" signaling, induce a conformational change in the GP IIb/IIIa receptor, transitioning it to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to the formation of a platelet aggregate.
This compound's Core Mechanism of Action
As a GP IIb/IIIa antagonist, this compound's primary mechanism of action is the direct and competitive inhibition of fibrinogen binding to the activated GP IIb/IIIa receptor. By occupying the ligand-binding site on the receptor, this compound prevents the cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation regardless of the initial activating stimulus. This makes this compound a potent and broad-spectrum antiplatelet agent.
Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention
The following diagram illustrates the signaling cascade leading to platelet aggregation and highlights the point of intervention for this compound.
Quantitative Data (Comparative Analysis)
While specific quantitative data for this compound is not publicly available, the following tables summarize typical data for other well-characterized GP IIb/IIIa antagonists, providing a benchmark for the expected potency and efficacy of this compound.
Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)
| Compound | Agonist (Concentration) | IC50 (nM) | Reference Compound |
| Tirofiban | ADP (10 µM) | 75.9 ± 13.3 | - |
| Eptifibatide | ADP (10 µM) | 260.2 ± 62.5 | - |
| Abciximab | ADP (20 µM) | ~15 | - |
| Orbofiban | ADP (5 µM) | ~50 | Oral GP IIb/IIIa Inhibitor |
Data presented as mean ± standard deviation where available. IC50 values can vary based on experimental conditions.
Table 2: Ex Vivo Platelet Aggregation Inhibition in Clinical Studies
| Compound | Dosing Regimen | Agonist | Inhibition (%) | Time to Peak Inhibition |
| Tirofiban | 0.4 µg/kg/min for 30 min, then 0.1 µg/kg/min | ADP (5 µM) | >90% | < 30 minutes |
| Eptifibatide | 180 µg/kg bolus, then 2.0 µg/kg/min | ADP (20 µM) | >80% | < 15 minutes |
| Orbofiban | 50 mg twice daily | ADP (5 µM) | ~80% | 2-4 hours |
Table 3: Effect on Bleeding Time
| Compound | Dose | Bleeding Time Increase (fold) |
| Tirofiban | Therapeutic IV dose | 1.5 - 2.5 |
| Eptifibatide | Therapeutic IV dose | 1.5 - 2.0 |
| Orbofiban | Therapeutic oral dose | ~1.5 |
Experimental Protocols
The evaluation of GP IIb/IIIa inhibitors like this compound involves a series of in vitro and in vivo assays to determine their potency, specificity, and safety profile.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This is the gold standard method for assessing platelet function.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Assay Procedure:
-
The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).
-
Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.
-
Varying concentrations of this compound (or vehicle control) are added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the dose-response curves.
In Vivo Thrombosis Models
Animal models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting.
Example: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
-
Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intravenously) at various doses prior to the thrombotic challenge.
-
Thrombus Induction: A piece of filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a defined period. This induces endothelial injury and subsequent thrombus formation.
-
Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.
-
Outcome Measures: The primary endpoints are the time to occlusion and the incidence of occlusion. The thrombus may also be excised and weighed.
Bleeding Time Assessment
Assessing the effect of this compound on bleeding time is a critical safety evaluation.
Example: Rat Tail Transection Bleeding Time Model
-
Animal Preparation: Rats are anesthetized.
-
Drug Administration: this compound or vehicle is administered.
-
Procedure: The distal tip of the tail is transected with a scalpel.
-
Measurement: The tail is blotted with filter paper at regular intervals until bleeding ceases. The time from transection to the cessation of bleeding is recorded as the bleeding time.
Conclusion
This compound, as a GP IIb/IIIa receptor antagonist, represents a potent and broad-spectrum approach to the inhibition of platelet aggregation. Its mechanism of action targets the final common pathway of this critical physiological process. While specific clinical and preclinical data for this compound are not widely available, the established pharmacology of the GP IIb/IIIa inhibitor class provides a strong foundation for understanding its expected efficacy and safety profile. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of this compound and other novel antiplatelet therapies. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its clinical utility in the management of thrombotic diseases.
Elarofiban's High-Affinity Binding to the Glycoprotein IIb/IIIa Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of elarofiban, a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This compound's high affinity and specificity for this receptor make it a significant subject of interest in the development of antiplatelet therapies. This document details the quantitative binding data, the experimental methodologies used to determine these parameters, and the underlying signaling pathways.
Core Quantitative Data
This compound demonstrates a high binding affinity for the activated glycoprotein IIb/IIIa receptor. While direct dissociation constant (Kd) and inhibition constant (Ki) values for this compound are not extensively published in publicly available literature, the binding characteristics can be understood through its closely related derivative, ¹⁸F-GP1. This radiolabeled analog retains the high-affinity binding properties of the parent compound.
| Compound | Parameter | Value | Receptor State |
| ¹⁸F-GP1 (this compound derivative) | IC₅₀ | 20 nM | Activated GPIIb/IIIa |
| This compound | Specificity | >300,000-fold | GPIIb/IIIa over αvβ3 |
Table 1: Quantitative Binding Affinity Data for this compound and its Derivative. The IC₅₀ value for ¹⁸F-GP1 provides a strong indication of the high affinity of this compound for the activated GPIIb/IIIa receptor. The remarkable specificity of this compound underscores its targeted mechanism of action.
For the purpose of comparison, the binding affinities of other well-characterized GPIIb/IIIa antagonists are provided below.
| Compound | Parameter | Value |
| Tirofiban | Kd | 15 nM |
| Eptifibatide | Kd | 120 nM |
Table 2: Dissociation Constants (Kd) for Other GPIIb/IIIa Antagonists. This comparative data highlights the potent binding affinity of compounds in the same class as this compound.
Experimental Protocols
The determination of the binding affinity of this compound for the GPIIb/IIIa receptor is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an experiment.
Radioligand Competition Binding Assay for GPIIb/IIIa
Objective: To determine the inhibition constant (Ki) of this compound for the glycoprotein IIb/IIIa receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Isolated human platelets or cell lines expressing recombinant human GPIIb/IIIa.
-
Radioligand: A radiolabeled GPIIb/IIIa antagonist with known high affinity and specific activity (e.g., [³H]-tirofiban or a radiolabeled fibrinogen mimetic).
-
Test Compound: this compound.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4).
-
Washing Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Platelet Preparation: Human platelets are isolated from whole blood by differential centrifugation and washed to remove plasma proteins. The final platelet pellet is resuspended in the assay buffer to a standardized concentration.
-
Assay Setup: The assay is performed in a 96-well microplate format. Each well contains a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is initiated by the addition of the platelet suspension to the wells. The plates are then incubated at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold washing buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Glycoprotein IIb/IIIa Signaling Pathway
The glycoprotein IIb/IIIa receptor is the final common pathway for platelet aggregation. Its activation is a critical step in hemostasis and thrombosis. This compound, as a GPIIb/IIIa antagonist, blocks this pathway.
Upon platelet activation by agonists such as thrombin, collagen, or ADP, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the extracellular domain of the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen and von Willebrand factor (vWF). The binding of these ligands facilitates the cross-linking of platelets, leading to the formation of a platelet plug.
"Outside-in" signaling occurs after ligand binding to GPIIb/IIIa, triggering further intracellular signaling events that lead to platelet spreading, clot retraction, and stabilization of the thrombus. This compound competitively inhibits the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, thereby preventing both platelet aggregation and subsequent "outside-in" signaling.
Preclinical Overview of Elarofiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preclinical overview of Elarofiban, a potent and specific Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist. Due to the limited availability of public data directly on this compound, this document synthesizes information from its closely related derivative, the PET tracer [¹⁸F]GP1, and contextual data from other GP IIb/IIIa inhibitors to construct a cohesive preclinical profile.
Mechanism of Action
This compound is a competitive antagonist of the platelet GP IIb/IIIa receptor. In the process of thrombosis, this receptor becomes activated and binds to fibrinogen, which acts as a bridge between platelets, leading to aggregation and thrombus formation. This compound functions by blocking the binding of fibrinogen to the GP IIb/IIIa receptor, thereby inhibiting platelet aggregation. A key characteristic of the this compound scaffold is its high specificity for the GP IIb/IIIa receptor over other integrins, which is crucial for minimizing off-target effects.[1] The potent inhibitory activity of the this compound chemical structure is highlighted by its derivative, [¹⁸F]GP1, which exhibits an IC50 of 20 nM for the GP IIb/IIIa receptor.[1]
Caption: this compound's inhibitory effect on platelet aggregation.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound's derivative and provide context with data from other oral GP IIb/IIIa inhibitors.
Table 1: In Vitro Potency
| Compound | Target Receptor | Assay Type | Endpoint | Result | Reference |
| [¹⁸F]GP1 (this compound Derivative) | GP IIb/IIIa | Competitive Binding | IC50 | 20 nM | [1] |
| Lotrafiban | GP IIb/IIIa | ex vivo Platelet Aggregation | % Inhibition | 45-95% (dose-dependent) | [2] |
Table 2: In Vivo Efficacy in Animal Thrombosis Models
| Compound | Animal Model | Dosing | Key Efficacy Endpoint | Outcome | Reference |
| Orbofiban | Canine Thrombosis Model | Oral | Prevention of Thrombus Formation | Effective | [3] |
| Lotrafiban | Canine Coronary Artery Injury | Oral (1.0-50.0 mg/kg) | Reduction in Coronary Occlusion | Significant, dose-related reduction | |
| Lotrafiban | Canine "Folts" Model | Intravenous | Inhibition of Cyclic Flow Reductions | 100% inhibition |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability | Plasma Half-life | Key Observation | Reference |
| [¹⁸F]GP1 (this compound Derivative) | Monkey | N/A (IV) | Not reported | Rapid clearance from the blood | |
| Orbofiban | Not specified | ~28% | 18 hours | Suitable for chronic oral administration | |
| Lamifiban | Rat, Dog, Monkey | Not specified | Not specified | Pharmacokinetic profile determined | |
| Inogatran | Rat, Dog, Monkey | 2.1% - 51% (Dose-dependent) | 10 - 35 minutes | Short half-life |
Key Experimental Protocols
Detailed protocols for this compound are not publicly available. The methodologies below are representative of the standard preclinical evaluation for a GP IIb/IIIa inhibitor.
In Vitro Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibitory effect of a compound on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or relevant animal species into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).
-
Assay Procedure:
-
PRP is placed in a cuvette in a light transmission aggregometer and stirred continuously at 37°C.
-
The test compound (this compound) is added at various concentrations and incubated for a short period.
-
A platelet agonist (e.g., adenosine diphosphate [ADP], thrombin) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for several minutes.
-
-
Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline. The IC50 value is determined by plotting the inhibition of aggregation against the compound concentration.
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Arterial Thrombosis Model
Objective: To assess the antithrombotic efficacy of a compound in a living animal model.
Methodology (based on canine models):
-
Animal Preparation: A dog is anesthetized, and catheters are placed for drug administration and blood sampling. The chest is opened to expose a coronary artery.
-
Thrombosis Induction: A controlled injury is induced to the arterial wall, often using electrical stimulation or mechanical stenosis, to trigger thrombus formation.
-
Monitoring: Coronary blood flow is continuously monitored using a flow probe. The formation of a thrombus is indicated by a reduction or cessation of blood flow.
-
Drug Administration: The test compound (this compound) is administered, typically intravenously or orally, before or after the induction of injury.
-
Efficacy Evaluation: The ability of the compound to prevent or dissolve the thrombus and restore blood flow is the primary measure of efficacy. Bleeding time is also assessed as a key safety parameter.
Caption: Workflow for in vivo thrombosis model.
Preclinical Development Pathway
The preclinical development of a novel antithrombotic agent like this compound follows a structured pathway to ensure safety and efficacy before human trials.
Caption: Logical flow of preclinical drug development.
References
- 1. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi [mdpi.com]
- 2. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Elarofiban: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elarofiban (RWJ-53308) is a potent, orally active, nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. The discovery process involved the optimization of a lead compound, RWJ-50042, through extensive structure-activity relationship (SAR) studies, culminating in a candidate with significantly improved potency and pharmacokinetic properties. A practical and scalable chemical synthesis has been developed for its large-scale production. This guide details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its potency and preclinical profile, and illustrates the underlying biological pathways and experimental workflows.
Discovery of this compound
The development of this compound originated from a lead compound, RWJ-50042, a nipecotic acid-based fibrinogen receptor antagonist.[1] To enhance its therapeutic potential, a series of optimization cycles were undertaken, employing solid-phase parallel synthesis to rapidly generate a library of nearly 250 analogues.[1] This high-throughput approach facilitated a thorough exploration of the structure-activity relationships (SAR) governing the compound's interaction with the GPIIb/IIIa receptor.
The primary objectives of the lead optimization program were to improve potency, oral bioavailability, and duration of action. Key modifications focused on the 3-amino acid substituent of the nipecotic acid scaffold. Two analogues demonstrated significant improvements: a 3-(3,4-methylenedioxybenzene)-β-amino acid analogue which showed enhanced in vivo potency, and the 3-(3-pyridyl)-β-amino acid analogue, which ultimately became this compound (RWJ-53308).[1] this compound exhibited markedly improved potency, oral absorption, and a longer duration of action compared to the initial lead.[1]
Structure-Activity Relationship (SAR) Studies
The SAR studies revealed several key structural features crucial for potent GPIIb/IIIa antagonism. The nipecotic acid core serves as a rigid scaffold to correctly orient the key pharmacophoric elements. The introduction of a 3-(pyridin-3-yl)propanoic acid moiety was found to be optimal for binding to the receptor. The (3S)-stereochemistry of this β-amino acid and the (3R)-stereochemistry of the nipecotamide linkage were determined to be essential for high affinity.
Synthesis of this compound
A practical and scalable synthesis for this compound has been developed, making it amenable to large-scale production for clinical studies.[2] The synthesis is convergent, involving the preparation of two key intermediates followed by their coupling and final deprotection.
Experimental Protocol: Synthesis of this compound
This protocol is a representation based on available literature. Specific reagents, conditions, and yields may vary.
Step 1: Synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate
An efficient stereoselective synthesis of this key intermediate is achieved through the hydrogenation of an enantiomeric enamine with a palladium catalyst, followed by the removal of the chiral auxiliary.
Step 2: Synthesis of the Nipecotic Acid Derivative
The synthesis of the (3R)-1-[3-(piperidin-4-yl)propanoyl]piperidin-3-yl}carbonyl moiety involves standard peptide coupling and protection/deprotection strategies.
Step 3: Coupling and Deprotection
The two key intermediates are coupled using standard peptide coupling reagents (e.g., HATU, HOBt). The final step involves the removal of any protecting groups to yield this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. GPIIb/IIIa is an integrin that undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. By blocking this final common pathway of platelet aggregation, this compound is effective against a wide range of platelet agonists.
Caption: GPIIb/IIIa Signaling Pathway in Platelet Aggregation.
Quantitative Data
| Parameter | Value | Reference |
| In Vitro Potency | ||
| IC50 (Fibrinogen binding to GPIIb/IIIa) | 0.15 - 0.4 nM | |
| IC50 (Thrombin-induced platelet aggregation, human gel-filtered platelets) | 60 ± 12 nM | |
| IC50 (Collagen-induced platelet aggregation, human PRP) | 60 ± 10 nM | |
| IC50 (Arachidonic acid-induced platelet aggregation, human PRP) | 150 ± 30 nM | |
| IC50 (ADP-induced platelet aggregation, human PRP) | 70 ± 4 nM | |
| IC50 (SFLLRN-NH2-induced platelet aggregation, human PRP) | 160 ± 80 nM | |
| Preclinical Pharmacokinetics (in dogs) | ||
| Oral Bioavailability | 16% |
PRP: Platelet-Rich Plasma
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Materials:
-
Human whole blood
-
Anticoagulant (e.g., citrate)
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide [TRAP])
-
Saline buffer
-
Aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated human whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
Caption: Workflow for Platelet Aggregation Assay.
Preclinical and Clinical Development
In vivo studies in animal models demonstrated the antithrombotic efficacy of this compound. In a canine arteriovenous shunt model, it showed efficacy at intravenous doses of 0.01-0.1 mg/kg. In guinea pig models of thrombosis induced by photoactivation or ferric chloride, this compound was effective at intravenous doses of 0.3-3 mg/kg and 0.3-1 mg/kg, respectively. Preclinical studies in dogs revealed a 16% systemic oral bioavailability, minimal metabolic transformation, and a favorable safety profile.
Based on its promising preclinical data, this compound (RWJ-53308) was selected for clinical evaluation. A radiolabeled analog, [¹⁸F]GP1, has been used in Phase 1 clinical trials to image acute arterial thrombosis using PET/CT, demonstrating good safety, biodistribution, and pharmacokinetic properties in humans. Information on the clinical trials of this compound itself indicates it reached Phase 2 but was subsequently discontinued.
Conclusion
This compound is a potent and orally active GPIIb/IIIa antagonist discovered through a systematic lead optimization program that utilized parallel synthesis to explore structure-activity relationships. A practical and scalable synthesis has been established. Its mechanism of action is well-defined, and it has demonstrated significant antithrombotic efficacy in preclinical models. While its clinical development was discontinued, the discovery and synthesis of this compound represent a significant case study in the development of nonpeptide integrin antagonists. This technical guide provides a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
The Pharmacodynamics of Tirofiban: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the pharmacodynamics of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As the user-requested topic "Elarofiban" did not yield relevant results, this whitepaper focuses on Tirofiban, a well-characterized antiplatelet agent with a similar putative mechanism of action.
Introduction
Tirofiban is a critical therapeutic agent in the management of acute coronary syndromes. Its primary function is to inhibit platelet aggregation, a key process in the formation of thrombi. Understanding the intricate details of its pharmacodynamic profile is essential for its optimal use in clinical settings and for the development of novel antiplatelet therapies. This guide will explore the mechanism of action, receptor binding kinetics, and the effects of Tirofiban in both in vitro and in vivo models.
Mechanism of Action
Tirofiban is a reversible antagonist of the GPIIb/IIIa receptor, which is the most abundant integrin on the platelet surface.[1] The activation of platelets by various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen, a dimeric molecule, can bridge adjacent platelets, leading to the formation of a platelet aggregate.
Tirofiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[2] By competitively binding to the RGD-binding site on the GPIIb/IIIa receptor, Tirofiban effectively blocks the binding of fibrinogen and von Willebrand factor (vWF), thereby inhibiting the final common pathway of platelet aggregation.[2][3] This action is independent of the initial platelet activation stimulus.
The binding of Tirofiban to the GPIIb/IIIa receptor is reversible, with a relatively short half-life, allowing for the restoration of normal platelet function within hours of discontinuing the infusion.[1]
References
Tirofiban: A Technical Guide to its Role in Antiplatelet Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban is a non-peptide, small molecule glycoprotein (GP) IIb/IIIa receptor antagonist used in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1] By reversibly blocking the GP IIb/IIIa receptor, Tirofiban inhibits the final common pathway of platelet aggregation, a critical step in the formation of thrombi.[2][3] This technical guide provides an in-depth overview of Tirofiban's mechanism of action, summarizes key quantitative data from research studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Mechanism of Action
Tirofiban acts as a competitive and reversible antagonist of the GP IIb/IIIa receptor on the surface of platelets.[2][3] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind to fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation. Tirofiban mimics the arginine-glycine-aspartic acid (RGD) sequence of these ligands, thereby competing for the binding site on the GP IIb/IIIa receptor and preventing the cross-linking of platelets. Unlike abciximab, which is a monoclonal antibody fragment, tirofiban is a small molecule with high specificity for the GP IIb/IIIa receptor. Its action is rapid in onset and, due to its relatively short half-life of approximately 2 hours, its antiplatelet effect is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.
Signaling Pathway of Platelet Aggregation and Tirofiban Inhibition
The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of Tirofiban.
References
- 1. Triple antiplatelet therapy during percutaneous coronary intervention is associated with improved outcomes including one-year survival: results from the Do Tirofiban and ReoProGive Similar Efficacy Outcome Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aggrastathdb.com [aggrastathdb.com]
A Technical Guide to [¹⁸F]GP1: An Elarofiban Derivative for PET Imaging of Thrombi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of [¹⁸F]GP1, a promising positron emission tomography (PET) radiotracer derived from Elarofiban for the specific imaging of thrombi. [¹⁸F]GP1 targets the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which is highly expressed on the surface of activated platelets, offering a direct way to visualize active thrombus formation in various cardiovascular diseases. This document details the mechanism of action, radiosynthesis, preclinical and clinical evaluation, and the experimental protocols utilized in its development.
Mechanism of Action: Targeting Activated Platelets
[¹⁸F]GP1 is a fluorine-18 labeled small molecule that is a derivative of the GP IIb/IIIa antagonist, this compound.[1] The key to its function lies in its high affinity and specificity for the activated form of the GP IIb/IIIa receptor. In the event of vascular injury, platelets are recruited to the site, where they become activated. This activation triggers a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation, a critical step in thrombus formation.[2] By targeting this activated receptor, [¹⁸F]GP1 allows for the specific visualization of active thrombosis at the molecular level.[1][2]
Radiosynthesis and Quality Control
A robust and automated, GMP-compliant radiosynthesis of [¹⁸F]GP1 has been developed to ensure its suitability for clinical applications.[1] The process is a two-step procedure that begins with the nucleophilic substitution of a tosylate precursor.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and properties of [¹⁸F]GP1.
Table 1: Radiosynthesis Parameters and Outcomes
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield (decay corrected) | 38 ± 6% | |
| Synthesis Time (from end of production) | 68–76 min | |
| Radiochemical Purity | >98% | |
| Molar Activity | 950–9430 GBq/µmol |
| Radiochemical Concentration | Up to 1900 MBq/mL | |
Table 2: In Vitro Binding Affinity and Thrombus Accumulation
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (GP IIb/IIIa) | 20 nM |
| Mean Clot-to-Blood Ratio (in vitro) | 95.2 ± 50.2 | |
Experimental Protocol: GMP-Compliant Radiosynthesis
This protocol is based on the fully automated synthesis of [¹⁸F]GP1.
-
Step 1: Nucleophilic Substitution
-
[¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted into the reactor.
-
Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) are added.
-
The mixture is azeotropically dried.
-
The Boc-protected tosylate precursor is added to the reactor.
-
The reaction is heated to 120°C for 8 minutes for the nucleophilic substitution.
-
-
Step 2: Acidic Deprotection
-
Following the substitution, 2 N hydrochloric acid (HCl) is added.
-
The mixture is heated to 110°C for 4 minutes to remove the Boc protecting group.
-
-
Purification
-
The crude product is neutralized and purified via semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The fraction containing [¹⁸F]GP1 is collected.
-
-
Formulation
-
The collected fraction is reformulated into a physiologically acceptable solution for injection.
-
-
Quality Control
-
Radiochemical purity and molar activity are determined using analytical radio-HPLC.
-
Preclinical and Clinical Evaluation
Preclinical studies in non-human primates and a first-in-human study have demonstrated the potential of [¹⁸F]GP1 for imaging thrombi.
Preclinical Studies in Monkeys
-
Model: A non-human primate model was used, as rodents were found to be inappropriate for the in vivo evaluation of this class of receptor ligands. Thrombus formation was induced by inserting catheters with roughened surfaces into the arterial and venous systems.
-
Imaging Results: PET imaging showed strong accumulation of [¹⁸F]GP1 at the site of thrombus formation with very low background signal. The binding was specific and could be blocked by the addition of an excess of this compound.
-
Effect of Anticoagulants: The binding of [¹⁸F]GP1 was not significantly affected by common anticoagulants such as aspirin and heparin.
First-in-Human Study
-
Objective: To assess the feasibility, safety, biodistribution, and pharmacokinetics of [¹⁸F]GP1 for imaging acute arterial thrombosis (AAT) in patients.
-
Results: The study successfully used [¹⁸F]GP1 to image lesions in patients with symptoms of acute deep vein thrombosis or pulmonary embolism. The tracer was found to be safe and demonstrated rapid blood clearance.
-
Limitations: The study noted that GP IIb/IIIa inhibitors and elevated fibrinogen levels could potentially inhibit [¹⁸F]GP1 binding, which may limit its diagnostic use in certain patient populations.
Experimental Protocol: In Vivo Thrombus Imaging
The following provides a general workflow for preclinical PET imaging of thrombi using [¹⁸F]GP1.
-
Animal Model:
-
Induce thrombosis in a suitable animal model (e.g., cynomolgus monkeys) via controlled vascular injury, such as the insertion of a roughened catheter into the vena cava or aorta.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]GP1 intravenously.
-
-
PET/CT Imaging:
-
Perform dynamic or static PET scans over a specified period (e.g., up to 2 hours post-injection) to visualize the biodistribution of the tracer and its accumulation at the thrombus site.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct PET images and co-register them with CT data.
-
Draw regions of interest (ROIs) over the thrombus, contralateral vessel (background), and other organs to quantify tracer uptake, often expressed as Standardized Uptake Values (SUV).
-
Calculate thrombus-to-blood or thrombus-to-muscle ratios to assess imaging contrast.
-
-
Ex Vivo Biodistribution (Optional):
-
Following the final imaging session, euthanize the animal.
-
Harvest tissues of interest (thrombus, blood, major organs).
-
Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Conclusion
[¹⁸F]GP1 is a highly promising PET radiotracer for the specific and sensitive detection of active thrombosis. Its development from the known GP IIb/IIIa antagonist this compound, coupled with a robust, GMP-compliant radiosynthesis, has paved the way for clinical investigation. Preclinical and initial human studies have confirmed its ability to accumulate at sites of thrombus formation with high contrast, independent of concurrent heparin or aspirin therapy. As such, [¹⁸F]GP1 PET imaging may serve as a valuable non-invasive tool for diagnosing and monitoring a range of thromboembolic disorders, potentially guiding therapeutic strategies and improving patient outcomes.
References
Elarofiban in Thrombosis Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elarofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, this compound prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting thrombus formation. This technical guide provides a comprehensive review of the preclinical evaluation of this compound in various thrombosis models, presenting key quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathways.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
This compound exerts its antithrombotic effect by competitively inhibiting the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of activated platelets.[1][2] This receptor, upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet-rich thrombus. This compound, by blocking this binding, effectively halts the aggregation process, regardless of the initial platelet activation stimulus.[1][3]
Signaling Pathway
The binding of agonists to their respective receptors on the platelet surface initiates a cascade of intracellular signaling events, often referred to as "inside-out" signaling. This process culminates in the activation of the GP IIb/IIIa receptor. This compound intervenes at the subsequent "outside-in" signaling step, preventing the fibrinogen-mediated cross-linking of platelets.
References
The Impact of GPIIb/IIIa Antagonism on Fibrinogen-Platelet Binding: A Technical Overview
Disclaimer: Information regarding a specific compound named "Elarofiban" is not publicly available in scientific literature. This document provides a detailed technical guide on the mechanism of action of its presumed drug class, Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, and their effect on fibrinogen binding to platelets. The data and protocols presented are based on established knowledge of well-characterized GPIIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban.
Introduction: The Critical Role of GPIIb/IIIa in Platelet Aggregation
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The final and obligatory step in this process is the binding of fibrinogen to the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets.[1][2] GPIIb/IIIa is an integrin complex (αIIbβ3) that undergoes a conformational change upon platelet activation, exposing its binding site for fibrinogen and other ligands like von Willebrand factor (vWF).[1][3][4] This binding allows for the cross-linking of adjacent platelets, leading to the formation of a platelet plug.
GPIIb/IIIa antagonists are a class of potent antiplatelet agents that competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation and thrombus formation. These drugs are primarily used in the management of acute coronary syndromes and during percutaneous coronary interventions.
Mechanism of Action of GPIIb/IIIa Antagonists
GPIIb/IIIa antagonists exert their antiplatelet effect by directly competing with fibrinogen for the binding site on the activated GPIIb/IIIa receptor. The binding of these antagonists prevents the conformational changes in the GPIIb/IIIa receptor that are necessary for stable fibrinogen binding. There are different types of GPIIb/IIIa antagonists, including monoclonal antibody fragments (abciximab) and small-molecule inhibitors (eptifibatide, tirofiban). While their chemical structures differ, they all share the common mechanism of blocking the final common pathway of platelet aggregation.
Signaling Pathway of Platelet Activation and Inhibition by GPIIb/IIIa Antagonists
Platelet activation is initiated by various agonists such as thrombin, adenosine diphosphate (ADP), and collagen, which bind to their respective receptors on the platelet surface. This triggers a cascade of intracellular signaling events, often referred to as "inside-out" signaling, leading to the activation of the GPIIb/IIIa receptor. Key players in this pathway include G-proteins, phospholipase C (PLC), and protein kinase C (PKC). Once activated, the GPIIb/IIIa receptor binds fibrinogen, initiating "outside-in" signaling which further promotes platelet aggregation, clot retraction, and stabilization. GPIIb/IIIa antagonists interrupt this process at the final, crucial step.
Quantitative Analysis of GPIIb/IIIa Antagonist Efficacy
The potency of GPIIb/IIIa antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) for fibrinogen binding or platelet aggregation. These values can vary depending on the specific antagonist, the agonist used to stimulate platelets, and the experimental conditions.
| GPIIb/IIIa Antagonist | IC50 for ADP-induced Platelet Aggregation (µg/mL) | Dissociation Constant (nM) | Reference(s) |
| Abciximab | 1.25 - 2.3 | High Affinity (low dissociation) | |
| Eptifibatide | 0.11 - 0.22 | 120 | |
| Tirofiban | ~0.015 (in some studies) | 15 |
Note: IC50 values can vary between studies due to different experimental setups. The dissociation constant reflects the affinity of the antagonist for the GPIIb/IIIa receptor.
Experimental Protocols for Assessing Fibrinogen Binding
Several in vitro methods are employed to measure the binding of fibrinogen to platelets and to evaluate the inhibitory effects of GPIIb/IIIa antagonists. The two most common techniques are Light Transmission Aggregometry (LTA) and Flow Cytometry.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer at 37°C and establish a baseline reading.
-
Add the platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation. To test the inhibitor, pre-incubate the PRP with the GPIIb/IIIa antagonist for a specified time before adding the agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission relative to the PPP blank.
Flow Cytometry
Flow cytometry is a powerful technique that allows for the direct measurement of fibrinogen binding to individual platelets. This method utilizes fluorescently labeled antibodies against fibrinogen or fibrinogen itself.
-
Sample Preparation: Use either whole blood or PRP.
-
Activation and Inhibition:
-
Incubate the platelet sample with the GPIIb/IIIa antagonist or a vehicle control.
-
Add a platelet agonist (e.g., ADP) to stimulate the platelets.
-
-
Staining: Add a fluorescently labeled (e.g., FITC or Alexa Fluor) anti-fibrinogen antibody to the sample and incubate in the dark.
-
Fixation: Stop the reaction and fix the platelets with a suitable fixative like paraformaldehyde.
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Identify the platelet population based on their forward and side scatter characteristics.
-
Measure the fluorescence intensity of the gated platelet population.
-
-
Data Analysis: The amount of bound fibrinogen is proportional to the mean fluorescence intensity of the platelet population. The percentage of platelets that have bound fibrinogen can also be determined.
Conclusion
GPIIb/IIIa antagonists are a cornerstone of antiplatelet therapy, particularly in high-risk cardiovascular settings. Their mechanism of action, centered on the competitive inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor, is well-established. The efficacy of these agents can be robustly quantified using in vitro techniques such as Light Transmission Aggregometry and flow cytometry. A thorough understanding of the underlying signaling pathways and the experimental methodologies used to assess their effects is crucial for researchers and drug development professionals in the field of thrombosis and hemostasis. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methods outlined in this guide provide a comprehensive framework for evaluating any agent targeting the critical GPIIb/IIIa-fibrinogen interaction.
References
A Structural Analysis of Elarofiban and its Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elarofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. This technical guide provides a comprehensive structural analysis of this compound and its known analogs, offering insights into its mechanism of action, synthesis, and structure-activity relationships. Due to the limited publicly available data on a wide range of this compound analogs, this guide supplements specific information on this compound with data from the broader class of GPIIb/IIIa inhibitors to provide a thorough understanding of the core principles governing the interaction of these antagonists with their target. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiplatelet therapies.
Introduction to Glycoprotein IIb/IIIa Receptor Antagonism
The glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3, is a heterodimeric protein expressed on the surface of platelets. Upon platelet activation by various agonists such as thrombin, adenosine diphosphate (ADP), or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a thrombus. Inhibition of the GPIIb/IIIa receptor is a powerful therapeutic strategy to prevent arterial thrombosis in various cardiovascular conditions.
This compound belongs to the class of small-molecule, non-peptide GPIIb/IIIa antagonists. These agents act as competitive inhibitors, binding to the receptor and preventing its interaction with fibrinogen, thereby blocking the final common pathway of platelet aggregation.
Structural Analysis of this compound
This compound is a rationally designed molecule with specific structural features that contribute to its high affinity and selectivity for the GPIIb/IIIa receptor.
Chemical Structure:
-
IUPAC Name: (3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid;hydrate
-
Molecular Formula: C₂₂H₃₄N₄O₅
-
Molecular Weight: 434.5 g/mol
The structure of this compound incorporates a central nipecotamide scaffold, a 3-pyridinepropionic acid moiety, and a 3-(4-piperidyl)propionyl side chain. These components are crucial for its interaction with the GPIIb/IIIa receptor binding pocket.
This compound Analogs and Structure-Activity Relationship (SAR)
Detailed structure-activity relationship studies for a broad series of this compound analogs are not extensively reported in the public domain. However, analysis of this compound and its radiolabeled analog, [¹⁸F]GP1, provides insights into key structural requirements for potent GPIIb/IIIa inhibition.
[¹⁸F]GP1 is a derivative of this compound developed as a PET tracer for imaging thrombi. The selection of this compound as the scaffold for this tracer was based on its high affinity for activated GPIIb/IIIa receptors and its remarkable specificity (over 300,000-fold) for GPIIb/IIIa compared to other related integrins like αvβ3.[1] This high specificity suggests that the overall conformation and pharmacophoric features of the this compound molecule are finely tuned for the GPIIb/IIIa binding site.
| Compound | Structure | Activity (IC₅₀) | Notes |
| This compound | (Structure of this compound) | High affinity (specific value not publicly available) | Potent and highly selective GPIIb/IIIa antagonist.[1] |
| [¹⁸F]GP1 | (Structure of this compound with ¹⁸F label on the piperidine ring) | 20 nM | A derivative of this compound for PET imaging, retaining high affinity.[1] |
General SAR Principles for Small-Molecule GPIIb/IIIa Antagonists:
Based on the broader class of non-peptide GPIIb/IIIa inhibitors, several structural features are generally recognized as important for activity:
-
A basic moiety: A positively charged group, such as the piperidine nitrogen in this compound, is often crucial for mimicking the guanidinium group of the arginine residue in the RGD (Arg-Gly-Asp) recognition sequence of fibrinogen.
-
A carboxylic acid group: A negatively charged carboxylate is essential for interacting with a corresponding cationic site in the receptor, mimicking the aspartate residue of the RGD sequence.
-
A central scaffold: A rigid or semi-rigid scaffold, like the nipecotamide core in this compound, properly orients the basic and acidic pharmacophores for optimal receptor binding.
-
Hydrophobic groups: Additional hydrophobic interactions can enhance binding affinity.
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by directly inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor. This disrupts the final step of platelet aggregation.
Figure 1: Simplified signaling pathway of GPIIb/IIIa receptor activation and its inhibition by this compound.
Experimental Protocols
Synthesis of this compound
A practical, commercial-scale synthesis of this compound has been described.[2] The following is a summarized workflow based on the reported synthesis:
Figure 2: High-level workflow for the synthesis of this compound.
Key Methodological Steps:
-
Enamine Formation: Methyl nicotinoyl acetate is reacted with gaseous ammonia in a mixture of toluene and isopropanol under acidic catalysis to form methyl 3-amino-3-(3-pyridyl)-2-propenoate.
-
Reduction: The resulting enamine is reduced to the corresponding β-amino ester using a reducing agent such as sodium borohydride.
-
Chiral Resolution: The racemic β-amino ester is resolved using a chiral acid, such as (+)-tartaric acid, to isolate the desired (S)-enantiomer.
-
Amide Couplings: A series of amide coupling reactions are performed to build the final molecule. This involves coupling the resolved (S)-β-amino ester with a protected (R)-nipecotic acid derivative, followed by coupling with a protected 3-(4-piperidyl)propionic acid derivative.
-
Deprotection: The protecting groups are removed in the final step to yield this compound.
A notable aspect of the optimized synthesis is the avoidance of chromatography by using crystalline intermediates and a novel procedure for free amine liberation using Ca(OH)₂ prior to amide coupling, which proceeds without racemization.[2]
Radioligand Binding Assay for GPIIb/IIIa Receptor
This protocol describes a general method to determine the binding affinity of a compound to the GPIIb/IIIa receptor.
Materials:
-
Isolated human platelets or cells expressing the GPIIb/IIIa receptor.
-
Radiolabeled ligand (e.g., [³H]-Tirofiban or a suitable ¹²⁵I-labeled fibrinogen fragment).
-
Test compound (this compound or its analogs).
-
Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Platelet Preparation: Prepare washed platelets from fresh human blood by differential centrifugation.
-
Assay Setup: In a microtiter plate, combine the platelet suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet agonist (e.g., ADP, thrombin, collagen).
-
Test compound (this compound or its analogs).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Prepare PRP from citrated whole blood by centrifugation.
-
Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline light transmission.
-
Incubation with Inhibitor: Add the test compound at various concentrations to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a platelet agonist to induce aggregation and monitor the change in light transmission over time.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the maximal aggregation response (IC₅₀).
Clinical Development and Future Perspectives
Information on the extensive clinical development of this compound is limited in the public literature. As a potent GPIIb/IIIa antagonist, its therapeutic potential would lie in the management of acute coronary syndromes and the prevention of thrombotic events during percutaneous coronary interventions. The development of the PET tracer [¹⁸F]GP1 based on the this compound scaffold highlights its favorable pharmacokinetic and pharmacodynamic properties, suggesting its utility as a platform for developing diagnostic and therapeutic agents.
Future research could focus on the synthesis and evaluation of a broader range of this compound analogs to establish a comprehensive SAR. This would aid in the design of next-generation GPIIb/IIIa inhibitors with improved oral bioavailability, longer duration of action, and enhanced safety profiles.
Conclusion
References
Methodological & Application
A Practical Laboratory Synthesis of Elarofiban: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elarofiban is a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, playing a crucial role in the inhibition of platelet aggregation. This document provides a detailed practical synthesis of this compound suitable for laboratory use. The protocol is based on established process research methodologies, focusing on a convergent synthesis strategy. This approach involves the preparation of two key intermediates followed by their coupling and final deprotection. Detailed experimental procedures, quantitative data, and visual representations of the synthetic pathway and the relevant biological signaling cascade are provided to facilitate replication and understanding by researchers in drug development and medicinal chemistry.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The GPIIb/IIIa receptor, an integrin found on the surface of platelets, is the final common pathway for platelet aggregation. Upon activation, the receptor undergoes a conformational change, enabling it to bind fibrinogen, which bridges adjacent platelets, leading to the formation of a thrombus. Antagonists of the GPIIb/IIIa receptor, such as this compound, are therefore of significant therapeutic interest for the prevention and treatment of thrombotic diseases.
This application note details a practical and efficient laboratory-scale synthesis of this compound. The synthetic strategy is designed for accessibility and reproducibility in a standard organic chemistry laboratory setting.
Synthetic Scheme
The synthesis of this compound is accomplished through a convergent approach, which can be broadly divided into three main stages:
-
Synthesis of the Piperidine Fragment.
-
Synthesis of the Pyridine Fragment.
-
Coupling and Deprotection.
An overview of the synthetic workflow is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride
This key intermediate is prepared via the resolution of the corresponding racemic N-Boc protected amino acid.
1.1 Preparation of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt:
-
A solution of racemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid in ethyl acetate is heated to 60-70 °C.
-
A solution of (1R,2S)-(−)-ephedrine in ethyl acetate is added.
-
The mixture is cooled to allow for the crystallization of the diastereomeric salt.
-
The resulting solid is collected by filtration and can be reslurried in hot ethyl acetate to improve diastereomeric purity to >98% de.
1.2 Conversion to (S)-N-BOC-acid:
-
The diastereomeric salt is neutralized with an aqueous base (e.g., NaOH).
-
The (1R,2S)-(−)-ephedrine is extracted into an organic solvent like dichloromethane.
-
The aqueous phase is carefully acidified to a pH of approximately 3.8 with NaHSO₄·H₂O to crystallize the (S)-N-Boc-acid.
1.3 Formation of the Dihydrochloride Salt:
-
The (S)-N-Boc-acid is dissolved in methanol and cooled to 0-5 °C.
-
Hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 15 °C.
-
The product, methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride, precipitates and is collected by filtration.
Stage 2: Coupling Reaction
-
The protected piperidine acid fragment is coupled with methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride.
-
Standard peptide coupling reagents can be employed for this transformation.
Stage 3: Saponification and Deprotection
-
The methyl ester of the coupled product is saponified using a base such as lithium hydroxide.
-
The protecting group on the piperidine nitrogen is removed. For instance, a Cbz group can be removed via catalytic hydrogenation to yield the crude this compound.
-
The final product is purified by recrystallization from a suitable solvent like n-butanol.
Quantitative Data
| Step | Reactants | Product | Yield | Purity (ee) |
| Formation of Dihydrochloride Salt | (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, HCl in Methanol | Methyl (S)-3-amino-3-(3'-pyridyl)propionate, Dihydrochloride Salt | 82% | >98% |
| Radiosynthesis of [¹⁸F]GP1 (an this compound derivative for PET imaging)[1] | Boc-protected tosylate precursor, [¹⁸F]fluoride | [¹⁸F]GP1 | 38±6% | >98% |
Mechanism of Action: GPIIb/IIIa Receptor Signaling
This compound acts as an antagonist to the GPIIb/IIIa receptor. The activation of this receptor is a complex process involving both "inside-out" and "outside-in" signaling.
-
Inside-Out Signaling: Platelet agonists (e.g., ADP, thrombin) bind to their respective receptors, initiating an intracellular signaling cascade. This cascade leads to the activation of talin and kindlin, which bind to the cytoplasmic tails of the GPIIb/IIIa receptor, causing a conformational change in the extracellular domain. This change increases the receptor's affinity for fibrinogen.
-
Outside-In Signaling: The binding of fibrinogen to the activated GPIIb/IIIa receptors on adjacent platelets leads to platelet aggregation. This ligand binding also triggers a signaling cascade back into the platelet, leading to cytoskeleton reorganization, platelet spreading, and stabilization of the thrombus.
This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.
Caption: GPIIb/IIIa signaling and the inhibitory action of this compound.
Conclusion
This document outlines a practical and reproducible laboratory synthesis of this compound. By providing detailed protocols, quantitative data, and clear visual diagrams of both the synthetic route and the biological mechanism of action, this guide serves as a valuable resource for researchers engaged in the fields of medicinal chemistry and drug development. The convergent synthetic strategy presented is efficient and suitable for laboratory-scale production, enabling further investigation and development of GPIIb/IIIa antagonists.
References
a protocol for in vitro platelet aggregation assays with Elarofiban
Application Note AN-001
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, an integrin found on the surface of platelets, plays a pivotal role in the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[1] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[2]
Elarofiban is a non-peptide antagonist of the GPIIb/IIIa receptor. By competitively inhibiting the binding of fibrinogen to activated GPIIb/IIIa receptors, this compound effectively blocks platelet aggregation induced by any soluble agonist. This makes it a potent antiplatelet agent with therapeutic potential in the prevention and treatment of thrombotic diseases.
This document provides a detailed protocol for assessing the in vitro efficacy of this compound using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing. LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle of the Assay
In LTA, a beam of light is passed through a cuvette containing stirred platelet-rich plasma (PRP) maintained at 37°C. In its resting state, PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. The addition of a platelet agonist induces platelet aggregation, causing the formation of larger platelet clumps. This reduces the turbidity of the PRP, allowing more light to pass through to a photocell. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation. Platelet-poor plasma (PPP) is used as a reference for 100% aggregation (maximum light transmission). The inhibitory effect of this compound is quantified by comparing the aggregation response in the presence of the compound to a vehicle control.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700)
-
Calibrated pipettes
-
Centrifuge with a swinging-bucket rotor
-
Water bath at 37°C
-
Vortex mixer
-
-
Consumables:
-
Siliconized glass or plastic cuvettes
-
Teflon-coated stir bars
-
Plastic centrifuge tubes
-
-
Reagents:
-
This compound
-
Human whole blood (collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate (as anticoagulant, 9:1 blood to anticoagulant ratio)
-
Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Thrombin Receptor Activating Peptide (TRAP-6)
-
-
Vehicle (e.g., DMSO or saline, depending on this compound's solubility)
-
Saline (0.9% NaCl)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP) and transfer it to a new plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. All experiments should be completed within 4 hours of blood collection.
Assay Procedure
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
This compound Incubation:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP.
-
Incubate the mixture for 5 minutes at 37°C with stirring (900-1100 rpm).
-
-
Induction of Aggregation:
-
Add a specific concentration of a platelet agonist (e.g., ADP, collagen, or TRAP-6) to the cuvette to initiate aggregation. The final volume in the cuvette should be 500 µL.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.
-
Data Presentation
The following tables present hypothetical but realistic data for the in vitro antiplatelet activity of this compound. The IC50 values are based on those reported for similar GPIIb/IIIa inhibitors like Tirofiban.
Table 1: Dose-Dependent Inhibition of Platelet Aggregation by this compound
| This compound Conc. (nM) | Agonist (Concentration) | Max Aggregation (%) | % Inhibition |
| 0 (Vehicle) | ADP (10 µM) | 85 | 0 |
| 10 | ADP (10 µM) | 68 | 20 |
| 30 | ADP (10 µM) | 45 | 47 |
| 50 | ADP (10 µM) | 25 | 71 |
| 100 | ADP (10 µM) | 10 | 88 |
| 0 (Vehicle) | Collagen (2 µg/mL) | 90 | 0 |
| 10 | Collagen (2 µg/mL) | 75 | 17 |
| 30 | Collagen (2 µg/mL) | 50 | 44 |
| 50 | Collagen (2 µg/mL) | 30 | 67 |
| 100 | Collagen (2 µg/mL) | 12 | 87 |
Table 2: IC50 Values of this compound for Different Platelet Agonists
| Agonist | IC50 (nM) |
| ADP (10 µM) | ~35 |
| Collagen (2 µg/mL) | ~38 |
| TRAP-6 (20 µM) | ~40 |
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: Mechanism of this compound action on the platelet aggregation pathway.
Experimental Workflow for In Vitro Platelet Aggregation Assaydot
References
Application Notes and Protocols for Radiolabeling of an Elarofiban Derivative with [18F]
Topic: A Methodology for Radiolabeling an Elarofiban Derivative, [¹⁸F]GP1, with [¹⁸F]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a potent antagonist of the glycoprotein IIb/IIIa receptor, a key receptor involved in platelet aggregation. [¹⁸F]GP1, a fluorine-18 labeled derivative of this compound, is a specific, high-affinity small-molecule radiotracer for PET imaging of activated platelets in thrombi.[1][2] This document provides detailed application notes and protocols for the GMP-compliant radiosynthesis of [¹⁸F]GP1. The methodology described is a two-step, fully automated process involving nucleophilic substitution followed by deprotection.[1]
Signaling Pathway of this compound and [¹⁸F]GP1
This compound and its derivative, [¹⁸F]GP1, act by inhibiting the glycoprotein IIb/IIIa receptor on the surface of activated platelets.[1][3] This receptor, when activated, binds to fibrinogen, leading to platelet aggregation and thrombus formation. By blocking this interaction, this compound and its derivatives can prevent thrombosis. The radiolabeling of the this compound derivative with ¹⁸F allows for non-invasive imaging of this process using Positron Emission Tomography (PET).
Caption: Mechanism of action of this compound/[¹⁸F]GP1.
Experimental Protocols
Precursor and Reagents
The radiosynthesis of [¹⁸F]GP1 requires a Boc-protected tosylate precursor. All chemicals and solvents should be of high purity and handled according to standard laboratory safety procedures.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier/Grade | Purpose |
| Boc-protected GP1 precursor | Synthesized in-house or custom synthesis | Starting material for radiolabeling |
| [¹⁸F]Fluoride | Cyclotron-produced | Radioactive isotope |
| Kryptofix® 2.2.2 (K₂₂₂) | Commercial | Phase transfer catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, high purity | Base for activation of [¹⁸F]Fluoride |
| Acetonitrile (MeCN) | Anhydrous, DNA-grade | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 N aqueous solution | For deprotection |
| Water for Injection (WFI) | USP grade | Solvent |
| Ethanol (EtOH) | USP grade | For final formulation |
| Saline | 0.9% Sodium Chloride, USP | For final formulation |
| Solid Phase Extraction (SPE) Cartridges | e.g., C18, MCX | Purification |
| Sterile Filters | 0.22 µm | Final product sterilization |
Automated Radiosynthesis Workflow
The synthesis is typically performed in a fully automated synthesis module to ensure radiation safety and reproducibility.
Caption: Automated radiosynthesis workflow for [¹⁸F]GP1.
Detailed Synthesis Protocol
This protocol is adapted for an automated synthesis module.
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reactor vessel with a solution of Kryptofix® 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in a mixture of acetonitrile and water. A typical elution solution consists of 5 mg of K₂₂₂ and 1.0 mg of K₂CO₃ dissolved in 1250 µL of acetonitrile and 250 µL of WFI.
Step 2: Azeotropic Drying
-
The aqueous K(K₂₂₂)[¹⁸F]F solution is evaporated to dryness under vacuum and a stream of nitrogen. This step is crucial to remove water, which can interfere with the nucleophilic substitution reaction.
Step 3: Nucleophilic Fluorination
-
A solution of the Boc-protected tosylate precursor (~7.0 mg, ~8.9 µmol) in anhydrous acetonitrile (0.5 mL) is added to the dried K(K₂₂₂)[¹⁸F]F residue.
-
The reaction mixture is heated at 120°C for 10 minutes.
Step 4: Acidic Deprotection
-
After cooling the reaction mixture to 80°C, 1 mL of 1 N aqueous HCl is added.
-
The mixture is then heated at 105°C for 5 minutes to remove the Boc protecting group.
Step 5: Purification
-
The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
The fraction containing [¹⁸F]GP1 is collected.
Step 6: Formulation
-
The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the [¹⁸F]GP1.
-
The cartridge is washed with water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with ethanol and formulated in a sterile solution, typically a mixture of ethanol and saline.
-
The final product solution is passed through a 0.22 µm sterile filter into a sterile vial.
Data Presentation
The following tables summarize the quantitative data for the GMP-compliant radiosynthesis of [¹⁸F]GP1.
Table 2: Radiosynthesis Parameters and Results
| Parameter | Value | Reference |
| Precursor Amount | ~7.0 mg (~8.9 µmol) | |
| Radiolabeling Temperature | 120 °C | |
| Radiolabeling Time | 10 min | |
| Deprotection Temperature | 105 °C | |
| Deprotection Time | 5 min | |
| Total Synthesis Time | 68–76 min | |
| Radiochemical Yield (decay corrected) | 38 ± 6% (32-44%) | |
| Radiochemical Purity | >98% | |
| Molar Activity | 950–9430 GBq/µmol | |
| Radiochemical Concentration | up to 1900 MBq/mL |
Table 3: Quality Control Specifications
| Test | Specification | Method |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection |
| pH | 4.5 - 8.5 | pH meter or pH paper |
| Radiochemical Purity | ≥95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy |
| Radionuclidic Purity | ≥99.5% | Gamma Spectroscopy |
| Residual Solvents | e.g., Acetonitrile, Ethanol | Gas Chromatography (GC) |
| Kryptofix® 2.2.2 | < 50 µg/mL | TLC or GC |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | LAL Test |
| Sterility | Sterile | USP <71> |
Logical Relationships in Quality Control
The quality control (QC) process ensures the final product is safe and effective for clinical use. The relationship between different QC tests is hierarchical, starting from basic identity and purity checks to ensuring sterility and apyrogenicity.
Caption: Quality control logic for [¹⁸F]GP1.
The described methodology for the automated radiosynthesis of [¹⁸F]GP1 provides a robust and reliable method for producing this important PET tracer for imaging thrombosis. The high radiochemical yield, purity, and molar activity make it suitable for clinical applications. Adherence to the detailed protocols and stringent quality control is essential for ensuring the safety and efficacy of the final radiopharmaceutical product.
References
Application Notes and Protocols for Elarofiban in Preclinical Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elarofiban is a potent, orally bioavailable, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for antithrombotic therapies. By blocking the binding of fibrinogen to GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation. These application notes provide a summary of the use of this compound and similar GPIIb/IIIa antagonists in established animal models of arterial and venous thrombosis, offering protocols and expected outcomes to guide preclinical research and drug development. The data presented is a synthesis of findings from studies on various GPIIb/IIIa antagonists, including Roxifiban and Lotrafiban, which serve as functional surrogates for this compound due to their shared mechanism of action.
Mechanism of Action: GPIIb/IIIa Receptor Antagonism
Platelet activation by agonists such as ADP, collagen, and thrombin triggers a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a thrombus. This compound, by competitively inhibiting this binding, prevents the cross-linking of platelets, thereby powerfully inhibiting thrombus formation.[1]
Caption: this compound blocks the active GPIIb/IIIa receptor, preventing fibrinogen binding and platelet aggregation.
Data Presentation: Efficacy of GPIIb/IIIa Antagonists in Animal Models
The following tables summarize the dose-dependent effects of oral GPIIb/IIIa antagonists, serving as a proxy for this compound, in canine models of thrombosis.
Table 1: Effect of Oral GPIIb/IIIa Antagonists on Ex Vivo Platelet Aggregation in Dogs
| Dose (mg/kg, p.o.) | Agonist | Inhibition of Platelet Aggregation (%) | Reference |
| 0.1 | ADP | Minimal | [1] |
| 0.3 | ADP | Significant Inhibition | [1] |
| 1.0 | ADP | >90% | [1] |
| 1.0 | Collagen | ~45% | [2] |
| 5.0 | Collagen | ~70% | |
| 50.0 | Collagen | >95% |
Table 2: Antithrombotic Efficacy of Oral GPIIb/IIIa Antagonists in Canine Arterial Thrombosis Models
| Model | Dose (mg/kg, p.o.) | Endpoint | Result | Reference |
| Electrolytic Injury (Carotid Artery) | 0.1 | Incidence of Occlusion | Minimal Efficacy | |
| Electrolytic Injury (Carotid Artery) | 0.3 - 1.0 | Incidence of Occlusion | Maximal Efficacy (Significant Reduction) | |
| Folts Model (Coronary Artery) | <0.1 | Cyclic Flow Reductions (CFRs) | Prevention of CFRs (ED90-100) | |
| Electrolytic Injury (Coronary Artery) | 1.25 | Incidence of Occlusion | No significant reduction | |
| Electrolytic Injury (Coronary Artery) | ≥2.5 | Incidence of Occlusion | Significant reduction |
Table 3: Effect of GPIIb/IIIa Antagonists on Bleeding Time in Dogs
| Drug (Proxy for this compound) | Dose | Baseline Bleeding Time (min) | Post-treatment Bleeding Time (min) | Reference |
| Tirofiban | 0.3 µg/kg/min (i.v.) | 3.5 ± 1.0 | 13 ± 6 | |
| Tirofiban | >3.0 µg/kg/min (i.v.) | 3.5 ± 1.0 | >30 | |
| Xemilofiban | ≥2.5 mg/kg (p.o.) | Normal | Significantly Increased | |
| Lotrafiban | Dose-dependent (p.o. & i.v.) | Normal | Dose-related Prolongation |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established models used to evaluate GPIIb/IIIa antagonists and can be adapted for the study of this compound.
Protocol 1: Canine Model of Arterial Thrombosis (Electrolytic Injury)
This model is used to induce the formation of a platelet-rich thrombus in a carotid or coronary artery.
Caption: Workflow for the canine electrolytic injury model of arterial thrombosis.
Materials:
-
Mongrel dogs (e.g., 10-15 kg)
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for vessel isolation
-
Doppler flow probe and flowmeter
-
Anodal electrode (e.g., 25-gauge needle) and a constant current source
-
This compound or vehicle for oral administration
-
Blood collection tubes (e.g., containing citrate)
-
Platelet aggregometer and agonists (e.g., ADP, collagen)
-
Template bleeding time device
Procedure:
-
Anesthetize the dog and maintain a stable level of anesthesia.
-
Surgically expose and isolate a segment of the carotid or left circumflex coronary artery.
-
Place a Doppler flow probe proximal to the intended injury site to monitor blood flow.
-
Administer this compound or vehicle orally at the desired dose. Allow sufficient time for drug absorption (e.g., 120 minutes).
-
To induce thrombosis, gently insert an anodal electrode into the arterial lumen so that the tip touches the intimal surface. Apply a constant anodal current (e.g., 200-300 µA) for a specified duration (e.g., 180 minutes).
-
Continuously monitor and record arterial blood flow. The primary endpoint is the time to complete vessel occlusion (cessation of blood flow).
-
Collect blood samples at baseline and at various time points after drug administration for ex vivo platelet aggregation studies.
-
Measure template bleeding time at baseline and post-treatment.
-
At the end of the experiment, euthanize the animal and excise the arterial segment for histological analysis to confirm thrombus formation.
Protocol 2: Canine Folts Model of Cyclic Flow Reductions (CFRs)
This model simulates the dynamic process of thrombus formation and dislodgement often seen in stenotic and damaged arteries.
Caption: Experimental workflow for the canine Folts model of cyclic flow reductions.
Materials:
-
As per Protocol 1
-
Arterial constrictor (e.g., plastic cylinder)
Procedure:
-
Prepare the animal as described in Protocol 1, isolating a segment of a coronary artery.
-
Induce endothelial injury by gently clamping the artery multiple times with surgical forceps.
-
Place an external plastic constrictor around the injured segment to create a critical stenosis.
-
Monitor coronary blood flow. The injury and stenosis will lead to the formation of platelet-rich thrombi that gradually occlude the vessel, followed by spontaneous dislodgement and restoration of flow, resulting in characteristic Cyclic Flow Reductions (CFRs).
-
Once stable CFRs are established, administer this compound or vehicle (intravenously or orally).
-
The primary endpoint is the dose-dependent reduction or complete abolition of CFRs.
-
Perform ancillary measurements such as ex vivo platelet aggregation and bleeding time as described in Protocol 1.
Protocol 3: Primate (Baboon) Arteriovenous Shunt Model
This model allows for the study of thrombus formation on prosthetic graft materials under controlled blood flow conditions and is useful for evaluating both arterial and venous thrombogenicity.
Caption: Workflow for the primate arteriovenous shunt model of thrombosis.
Materials:
-
Baboons (e.g., Papio anubis)
-
Anesthetic agents
-
Silastic or other cannula material for creating the shunt
-
Thrombogenic surface (e.g., collagen-coated tube, vascular graft material)
-
Blood pump to control flow rate (optional)
-
Radiolabeled platelets (e.g., ¹¹¹In-labeled) and a gamma camera for imaging (optional)
-
This compound or vehicle
Procedure:
-
Anesthetize the baboon.
-
Surgically create an exteriorized arteriovenous shunt, typically between the femoral artery and vein, using Silastic cannulae.
-
Incorporate a thrombogenic chamber or a segment of vascular graft material into the shunt circuit.
-
Administer this compound or vehicle at the desired dose and route.
-
Initiate and maintain a constant blood flow through the shunt.
-
Quantify thrombus formation over a set period (e.g., 60 minutes). This can be done by:
-
Measuring the deposition of pre-injected radiolabeled platelets using a gamma camera.
-
Removing the thrombogenic segment at the end of the experiment and measuring the wet weight of the thrombus.
-
-
Collect blood samples to assess platelet aggregation, coagulation parameters, and drug concentration.
-
Measure bleeding time.
Conclusion
This compound, as a potent GPIIb/IIIa antagonist, is expected to demonstrate significant antithrombotic efficacy in various animal models of thrombosis. The protocols and data presented, derived from studies of similar agents, provide a robust framework for the preclinical evaluation of this compound. These models are crucial for determining its dose-dependent effects on platelet aggregation, thrombus formation, and hemostasis, thereby guiding its development as a potential therapeutic agent for thrombotic diseases. Careful consideration of the specific model and endpoints is essential for a thorough preclinical assessment.
References
Application Notes and Protocols: A Guide to Preparing Elarofiban Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elarofiban is a potent, orally active, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor plays a critical role in the final common pathway of platelet aggregation.[2] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a key event in both hemostasis and thrombosis.[3] By competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor, this compound effectively blocks platelet aggregation, making it a subject of interest in the research and development of anti-thrombotic therapies.[1]
These application notes provide detailed protocols for the preparation of this compound solutions and their application in a common in vitro cell-based assay: the platelet aggregation assay.
Physicochemical and In Vitro Data Summary
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂N₄O₄ (anhydrous) | |
| Molecular Weight | 416.51 g/mol (anhydrous) | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 60 mg/mL (144.05 mM) | |
| Sonication is recommended for dissolution. | ||
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound (anhydrous) = 416.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 L * 0.01 mol/L * 416.51 g/mol = 0.0041651 g = 4.17 mg.
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving this compound:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 4.17 mg of this compound for a 10 mM stock solution.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 1 year.
-
Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)
This protocol provides a general method for assessing the inhibitory effect of this compound on platelet aggregation induced by agonists like ADP or collagen. This is a common method for in vitro characterization of GPIIb/IIIa inhibitors.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Anticoagulant: 3.2% sodium citrate (for a 9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) - see preparation below.
-
This compound working solutions (prepared by diluting the stock solution in an appropriate buffer, e.g., saline or PBS).
-
Platelet agonists:
-
Adenosine diphosphate (ADP) solution (e.g., 20 µM).
-
Collagen solution (e.g., 2 µg/mL).
-
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes and sterile tips.
Procedure:
Part A: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
Part B: Platelet Aggregation Assay
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Set the temperature to 37°C.
-
-
Baseline Calibration:
-
Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 0% aggregation baseline.
-
Pipette PPP into a cuvette and place it in another channel. Set this as the 100% aggregation baseline.
-
-
Inhibition with this compound:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.
-
Add the desired concentration of this compound working solution to the PRP. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent effects. A vehicle control (PRP with the same concentration of DMSO without this compound) should be run in parallel.
-
Incubate the PRP with this compound for a specific period (e.g., 5-15 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add the platelet agonist (e.g., ADP to a final concentration of 20 µM or collagen to 2 µg/mL) to the cuvette containing the pre-incubated PRP and this compound.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is determined for each condition.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
If a dose-response curve is generated, the IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined.
-
Visualizations
Experimental Workflow
References
Assessing the Impact of Elarofiban on Thrombus Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elarofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[1][2] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound as an antiplatelet agent. The methodologies described herein cover both in vitro and in vivo models, offering a comprehensive approach to evaluating its antithrombotic potential.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Platelet activation and subsequent aggregation are critical events in both hemostasis and pathological thrombosis. Various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, can trigger intracellular signaling cascades that lead to a conformational change in the GPIIb/IIIa receptor.[3] This change enables the receptor to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF), which act as molecular bridges between adjacent platelets.[2][4]
This compound, as a GPIIb/IIIa inhibitor, directly competes with these ligands for the binding site on the activated receptor, effectively preventing the formation of a stable platelet plug. This targeted action makes it a potent inhibitor of platelet aggregation, regardless of the initial activating stimulus.
Data Presentation: Quantifying the Inhibitory Effect of this compound
The following tables provide a structured format for presenting quantitative data from the described experimental protocols. Data for Tirofiban, a structurally and functionally similar GPIIb/IIIa inhibitor, is used as a representative example to illustrate the expected dose-dependent effects.
Table 1: In Vitro Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Control) | 85 | ± 5.2 | 0 |
| 10 | 60 | ± 4.8 | 29.4 |
| 25 | 35 | ± 3.5 | 58.8 |
| 50 | 10 | ± 2.1 | 88.2 |
| 100 | <5 | ± 1.5 | >94.1 |
Table 2: In Vitro Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Control) | 90 | ± 4.5 | 0 |
| 25 | 70 | ± 5.1 | 22.2 |
| 50 | 40 | ± 4.2 | 55.6 |
| 100 | 15 | ± 2.8 | 83.3 |
| 200 | <5 | ± 1.8 | >94.4 |
Table 3: In Vivo Effect of this compound on Thrombus Formation in a Ferric Chloride-Induced Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes) | Standard Deviation | % Increase in Occlusion Time |
| Vehicle Control | - | 10.5 | ± 1.8 | 0 |
| This compound | 0.5 | 18.2 | ± 2.5 | 73.3 |
| This compound | 1.0 | 25.6 | ± 3.1 | 143.8 |
| This compound | 2.0 | >30 (no occlusion) | - | >185.7 |
Experimental Protocols
In Vitro Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol details the use of LTA to measure the effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound stock solution (in appropriate vehicle, e.g., DMSO or saline)
-
Platelet agonists (e.g., ADP, collagen)
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Calibrated pipettes
Procedure:
-
PRP and PPP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Aggregation Assay:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Pre-warm the PRP to 37°C for 5 minutes in the aggregometer.
-
Add 50 µL of the desired concentration of this compound or vehicle control and incubate for 2-5 minutes.
-
Add a platelet agonist (e.g., ADP to a final concentration of 5-10 µM or collagen to 2-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Set the light transmission of PRP to 0% and PPP to 100%.
-
The maximum aggregation is determined as the peak of the aggregation curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
In Vitro Assessment of Platelet Activation by Flow Cytometry
This protocol allows for the analysis of specific platelet activation markers on the surface of platelets treated with this compound.
Materials:
-
This compound stock solution
-
Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP])
-
Fluorochrome-conjugated antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa) and a general platelet marker (e.g., anti-CD41).
-
Whole blood or PRP
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood or PRP with a suitable buffer (e.g., Tyrode's buffer).
-
-
Treatment and Staining:
-
In a series of tubes, add the diluted blood/PRP.
-
Add different concentrations of this compound or vehicle control and incubate for 10 minutes at room temperature.
-
Add a platelet agonist (e.g., TRAP at 20 µM) to each tube (except the resting control) and incubate for 10 minutes.
-
Add the fluorochrome-conjugated antibodies to each tube and incubate for 20 minutes in the dark.
-
-
Fixation and Analysis:
-
Fix the samples by adding 1% paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter and/or CD41 expression.
-
Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity.
-
In Vivo Assessment of Thrombus Formation: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This murine model is a widely used method to evaluate the efficacy of antithrombotic agents in vivo.
Materials:
-
This compound solution for intravenous administration
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips
-
Doppler flow probe and flowmeter
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize a mouse according to approved institutional protocols.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously via the tail vein.
-
-
Thrombosis Induction:
-
Allow the drug to circulate for a predetermined time (e.g., 15 minutes).
-
Record the baseline blood flow for at least 5 minutes.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for 3 minutes.
-
-
Measurement of Thrombus Formation:
-
Remove the filter paper and continuously monitor the blood flow until complete occlusion (cessation of flow) occurs or for a predefined observation period (e.g., 30-60 minutes).
-
The primary endpoint is the time to occlusion.
-
Conclusion
The protocols and application notes provided offer a robust framework for the preclinical evaluation of this compound's effect on thrombus formation. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of its antiplatelet activity, dose-response relationship, and overall antithrombotic efficacy. The structured data presentation and clear, detailed methodologies are designed to facilitate reproducible and comparable results, aiding in the development and characterization of this and other novel antiplatelet therapies.
References
- 1. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A High-Throughput Screening Cascade for Novel Elarofiban Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elarofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation.[1][2] Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1][3][4] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. By blocking the GPIIb/IIIa receptor, this compound and its analogs can effectively inhibit platelet aggregation, making them promising candidates for antithrombotic therapies.
This document outlines a detailed, multi-tiered screening method for identifying and characterizing novel this compound analogs with potent antiplatelet activity. The screening cascade is designed to efficiently progress from a high-throughput primary screen to more detailed secondary and tertiary assays for lead candidate validation.
Signaling Pathway of GPIIb/IIIa Receptor Activation
The activation of the GPIIb/IIIa receptor is a critical step in platelet aggregation and is regulated by a process known as "inside-out" signaling. Various platelet agonists bind to their respective receptors, initiating intracellular signaling cascades that ultimately lead to the activation of the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. This compound and its analogs act as antagonists at this receptor, blocking fibrinogen binding and subsequent "outside-in" signaling, which is responsible for clot retraction and stabilization.
Caption: GPIIb/IIIa receptor signaling pathway and point of inhibition by this compound analogs.
Experimental Screening Workflow
The proposed screening method follows a hierarchical approach to identify and validate promising this compound analogs. This workflow ensures that a large number of compounds can be rapidly assessed in the primary screen, with subsequent, more resource-intensive assays reserved for the most promising candidates.
Caption: Hierarchical screening workflow for the identification of novel this compound analogs.
Experimental Protocols
Primary Screening: High-Throughput Platelet Aggregation Assay
This initial screen is designed to rapidly assess the inhibitory effect of a large library of this compound analogs on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2,500 x g for 15 minutes. The PPP will be used as a blank (100% aggregation).
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of each this compound analog at various concentrations into the wells of a 384-well plate. Include a vehicle control (e.g., DMSO) and a positive control (this compound).
-
Add 45 µL of PRP to each well and incubate for 15 minutes at 37°C.
-
Initiate platelet aggregation by adding 5 µL of a platelet agonist, such as ADP (final concentration 10 µM).
-
Measure the change in light absorbance or transmission over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each analog relative to the vehicle control.
-
Compounds exhibiting >50% inhibition at a concentration of 10 µM are considered "hits" and are advanced to secondary screening.
-
Secondary Validation: Light Transmission Aggregometry (LTA) and IC50 Determination
LTA is the gold standard for studying platelet function and will be used to confirm the activity of the hits from the primary screen and to determine their potency.
Methodology:
-
Preparation of PRP and PPP: Prepare as described in the primary screening protocol. Adjust the platelet count in the PRP to 250,000 platelets/µL using PPP.
-
LTA Procedure:
-
Pre-warm cuvettes containing PRP to 37°C in the aggregometer.
-
Add varying concentrations of the hit compound or vehicle control to the PRP and incubate for 5 minutes with stirring.
-
Add a platelet agonist (e.g., 20 µM ADP or 1 µg/mL collagen) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
IC50 Determination:
-
Generate a dose-response curve by plotting the percentage of aggregation inhibition against the log concentration of the analog.
-
Calculate the IC50 value (the concentration required to inhibit 50% of platelet aggregation) using non-linear regression analysis.
-
Tertiary Characterization: Receptor Occupancy and Selectivity
These assays provide further insight into the mechanism of action and specificity of the lead candidates.
Methodology:
-
Flow Cytometry for GPIIb/IIIa Receptor Occupancy:
-
Incubate PRP with increasing concentrations of the lead analog for 15 minutes.
-
Add a fluorescently-labeled anti-GPIIb/IIIa antibody that recognizes the activated conformation of the receptor (e.g., PAC-1).
-
Activate platelets with an agonist (e.g., ADP).
-
Analyze the samples by flow cytometry to quantify the binding of the antibody. A decrease in fluorescence intensity indicates receptor occupancy by the analog.
-
-
Selectivity Assays:
-
To ensure the analogs are specific for the GPIIb/IIIa receptor, perform aggregation assays using a panel of different agonists that act through various signaling pathways (e.g., thrombin, collagen, arachidonic acid).
-
Assess the inhibitory activity of the analogs against other related integrin receptors expressed on different cell types to determine off-target effects.
-
Data Presentation
Quantitative data from the screening cascade should be summarized in clear, structured tables for easy comparison of the analogs.
Table 1: Primary High-Throughput Screening Results
| Analog ID | Concentration (µM) | % Inhibition of ADP-induced Aggregation | Hit (Yes/No) |
| EA-001 | 10 | 85.2 | Yes |
| EA-002 | 10 | 15.6 | No |
| EA-003 | 10 | 92.1 | Yes |
| This compound | 10 | 95.5 | Yes |
Table 2: Secondary Validation - IC50 Values from LTA
| Analog ID | Agonist | IC50 (nM) |
| EA-001 | ADP (20 µM) | 75.3 |
| EA-003 | ADP (20 µM) | 45.8 |
| This compound | ADP (20 µM) | 50.1 |
Table 3: Tertiary Characterization of Lead Candidates
| Analog ID | GPIIb/IIIa Receptor Occupancy (EC50, nM) | Selectivity vs. αVβ3 (IC50, µM) |
| EA-003 | 60.2 | >100 |
| This compound | 65.8 | >100 |
Hit Selection Criteria
The selection of lead candidates for further development will be based on a multi-parameter assessment. A logical decision-making process will be applied to prioritize compounds with the most promising profiles.
Caption: Logical relationship for the selection of lead this compound analog candidates.
Conclusion
This comprehensive screening protocol provides a robust framework for the identification and characterization of novel this compound analogs. By employing a tiered approach, from high-throughput screening to detailed mechanistic studies, this methodology facilitates the efficient discovery of potent and selective GPIIb/IIIa inhibitors with the potential for development as next-generation antiplatelet therapeutics.
References
Application Notes and Protocols: Elarofiban in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Elarofiban, a potent and highly specific glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, in high-throughput screening (HTS) assays for the discovery of novel antiplatelet agents. The detailed protocols and data presentation are intended to guide researchers in setting up robust screening campaigns.
Introduction to this compound
This compound is a non-peptide small molecule that acts as a competitive antagonist of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). The GPIIb/IIIa receptor is crucial for platelet aggregation, the final common pathway in thrombus formation.[1][2] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF), which bridge adjacent platelets, leading to aggregation.[3] this compound's high affinity and remarkable specificity (over 300,000-fold for GPIIb/IIIa compared to the related αvβ3 integrin) make it an excellent tool for developing and validating HTS assays aimed at identifying new GPIIb/IIIa inhibitors.
Signaling Pathway of GPIIb/IIIa in Platelet Aggregation
The signaling cascade leading to platelet aggregation is a complex process involving multiple agonists and intracellular pathways that converge on the activation of the GPIIb/IIIa receptor. Understanding this pathway is essential for designing relevant screening assays.
Application of this compound in HTS: A Competitive Binding Assay
Given its mechanism of action, this compound is an ideal reference compound for a competitive binding HTS assay to identify novel small molecules that bind to the GPIIb/IIIa receptor. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a suitable format for this purpose due to its robustness, sensitivity, and amenability to automation.
Assay Principle: The assay measures the disruption of the interaction between a fluorescently labeled ligand (e.g., labeled fibrinogen peptide) and the purified GPIIb/IIIa receptor by a test compound. This compound serves as a positive control for inhibition.
The following diagram illustrates the workflow for a typical HTS campaign using the TR-FRET competitive binding assay.
This protocol is designed for a 384-well plate format, suitable for automated HTS.
Materials:
-
Purified human GPIIb/IIIa receptor
-
Europium (Eu³⁺)-labeled anti-tag antibody (e.g., anti-GST)
-
GST-tagged GPIIb/IIIa receptor
-
Biotinylated fibrinogen-mimetic peptide (e.g., containing the RGD sequence)
-
Streptavidin-conjugated Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA
-
This compound (for positive control)
-
Test compounds in DMSO
-
384-well low-volume black plates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (or DMSO for negative control, this compound for positive control) into the wells of a 384-well plate.
-
Receptor-Antibody Mix Preparation: Prepare a mix containing the GST-tagged GPIIb/IIIa receptor and the Eu³⁺-labeled anti-GST antibody in assay buffer.
-
Dispensing Receptor Mix: Add 10 µL of the receptor-antibody mix to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow compound binding to the receptor.
-
Labeled Ligand Mix Preparation: Prepare a mix containing the biotinylated fibrinogen-mimetic peptide and SA-APC in assay buffer.
-
Dispensing Ligand Mix: Add 10 µL of the labeled ligand mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible reader. Excite at 340 nm and measure emission at 615 nm (Eu³⁺) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). The percentage of inhibition is calculated relative to the high (this compound) and low (DMSO) controls.
Data Presentation and Interpretation
Quantitative data from the HTS assay should be organized for clear interpretation and comparison.
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality; >0.5 is considered excellent for HTS. |
| Signal-to-Background (S/B) | 12.5 | Ratio of the mean signal of the negative control to the mean signal of the positive control. |
| CV (%) of Controls | < 5% | Coefficient of variation for positive and negative controls, indicating low variability. |
| Assay Window | 11.5 | The difference between the mean of the high and low signals. |
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| This compound (Control) | 2.5 | 1.1 | 98.5 |
| Hit Compound A | 15.2 | 0.9 | 95.2 |
| Hit Compound B | 89.7 | 1.3 | 92.1 |
| Hit Compound C | > 10,000 | N/A | < 10 |
Interpretation:
-
This compound shows high potency with an IC₅₀ in the low nanomolar range, as expected.
-
Hit Compound A is a potent inhibitor and a strong candidate for follow-up studies.
-
Hit Compound B shows moderate potency and may be considered for optimization.
-
Hit Compound C is inactive in this assay.
Orthogonal and Secondary Assays
Hits identified from the primary TR-FRET screen should be validated using orthogonal assays to confirm their mechanism of action and eliminate false positives.
-
Platelet Aggregation Assay: A functional cell-based assay that measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP or thrombin. This confirms the compound's activity in a more physiologically relevant setting.
-
Surface Plasmon Resonance (SPR): A biophysical assay to directly measure the binding kinetics (k_on, k_off) and affinity (K_D) of the hit compound to the GPIIb/IIIa receptor.
-
Selectivity Assays: Testing the hit compounds against other related integrins (e.g., αvβ3, α5β1) to determine their specificity for GPIIb/IIIa.
Conclusion
This compound serves as an invaluable pharmacological tool for the development and validation of high-throughput screening assays targeting the GPIIb/IIIa receptor. Its high affinity and specificity make it an ideal positive control for assays such as the TR-FRET competitive binding assay described here. By following a structured HTS workflow, from primary screening to orthogonal validation, researchers can efficiently identify and characterize novel GPIIb/IIIa antagonists with therapeutic potential for the treatment of thrombotic diseases.
References
Troubleshooting & Optimization
a strategy for optimizing Elarofiban dosage in research studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Elarofiban dosage in research studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor. This receptor is crucial for platelet aggregation, as it binds to fibrinogen, leading to the cross-linking of platelets and thrombus formation. By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation.
Q2: How does this compound differ from other GP IIb/IIIa inhibitors?
A2: While operating on the same target, GP IIb/IIIa inhibitors can vary in their chemical structure, binding affinity, and pharmacokinetic profiles. For instance, some are small molecules while others are monoclonal antibodies. These differences can affect their on-rate, off-rate, and reversibility of platelet inhibition.
Q3: What are the key considerations for designing a dose-finding study for this compound?
A3: The goal is to find the optimal dose that maximizes therapeutic benefit while minimizing toxicity. This involves moving beyond the traditional maximum tolerated dose (MTD) approach. Key considerations include characterizing the exposure-response relationship for both efficacy and safety, and establishing a therapeutic window based on pharmacokinetic (PK) and pharmacodynamic (PD) data.[1]
Q4: How can I assess the pharmacodynamic effects of this compound?
A4: The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. This can be quantitatively assessed using various in vitro and ex vivo assays, with Light Transmission Aggregometry (LTA) being a common method.
Q5: What is the importance of pharmacokinetic (PK) analysis in dosage optimization?
A5: PK analysis, which describes the absorption, distribution, metabolism, and elimination of a drug, is essential for understanding how dosing regimens affect drug concentration over time.[2] This information is critical for designing studies that maintain drug exposure within the therapeutic window.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Inhibition
| Potential Cause | Recommended Action |
| Inconsistent Agonist Concentration | Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment and validate the final concentration. Use a concentration that elicits a submaximal aggregation response to effectively measure inhibition. |
| Donor-to-Donor Variability | Acknowledge inherent biological differences in platelet reactivity. If possible, use pooled platelet-rich plasma (PRP) from multiple donors for initial screening. For more detailed studies, characterize individual donor responses. |
| Improper Sample Handling | Ensure consistent blood collection techniques, using the correct anticoagulant (e.g., 3.2% sodium citrate) and a 9:1 blood-to-anticoagulant ratio.[3] Avoid excessive suction and discard the first 2-3 mL of blood to prevent tissue factor contamination.[3] |
| Incorrect Platelet Count | Standardize the platelet count in the PRP to a consistent concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).[3] |
Issue 2: No or Low Inhibition of Platelet Aggregation
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | Verify the stock solution concentration and perform serial dilutions accurately. Ensure the final concentration in the assay is within the expected inhibitory range for this compound. |
| Degradation of this compound | Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Assay Conditions | Ensure the aggregometer is properly calibrated and maintained at 37°C. Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate at a 9:1 ratio.
-
Centrifugation: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature to separate the PRP.
-
PRP Isolation: Carefully aspirate the upper, platelet-rich plasma layer and transfer it to a new polypropylene tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Power on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.
-
Sample Preparation: In a cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with this compound: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes) to allow for drug-receptor binding.
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Data Recording: Record the change in light transmission over time until the aggregation response reaches a plateau.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control.
Visualizations
Caption: this compound's mechanism of action on the GP IIb/IIIa receptor.
Caption: Workflow for this compound dosage optimization.
Caption: Simplified platelet activation signaling pathways.
References
The challenges in Elarofiban formulation for in vivo studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Elarofiban. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound for in vivo studies.
Troubleshooting Guide
This guide provides solutions to potential problems you might encounter during the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound in Aqueous Buffers | This compound, as a non-peptide small molecule, may exhibit low aqueous solubility, leading to precipitation. | 1. pH Adjustment: Determine the pKa of this compound to identify the pH range of maximum solubility. 2. Co-solvents: Use biocompatible co-solvents such as PEG 300, PEG 400, or propylene glycol. Start with a low percentage (e.g., 10%) and gradually increase. 3. Surfactants: Employ non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance solubility. 4. Complexation: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and improve solubility. |
| Precipitation of this compound Formulation Upon Dilution or Administration | The formulation is stable in a concentrated form but precipitates when diluted in aqueous media or biological fluids. | 1. Pre-screening of Vehicles: Test the stability of the formulation in simulated gastric and intestinal fluids. 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP to maintain a supersaturated state. 3. Nanoformulations: Consider developing a nanoemulsion or nanosuspension to improve the dissolution rate and prevent precipitation. |
| Chemical Instability of this compound in Formulation | This compound may be susceptible to hydrolysis or oxidation, especially in liquid formulations. | 1. pH Optimization: Conduct a stability study at different pH values to find the optimal pH for stability. 2. Antioxidants: If oxidation is suspected, add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). 3. Lyophilization: For long-term storage, consider lyophilizing the formulation to remove water and minimize degradation. |
| High Variability in In Vivo Exposure (Pharmacokinetics) | Inconsistent oral absorption leading to variable plasma concentrations between subjects. | 1. Control of Particle Size: For suspensions, ensure a narrow and consistent particle size distribution. 2. Fasted vs. Fed State: Evaluate the effect of food on the absorption of this compound to standardize dosing conditions. 3. Formulation Optimization: Explore advanced formulations like self-emulsifying drug delivery systems (SEDDS) to improve the consistency of absorption. |
| Low Oral Bioavailability | Poor absorption from the gastrointestinal tract. | 1. Permeability Enhancers: Investigate the use of safe and effective permeation enhancers. 2. Efflux Pump Inhibitors: If P-glycoprotein efflux is suspected, co-administration with a known inhibitor could be explored in preclinical models. 3. Prodrug Approach: While a significant undertaking, a prodrug of this compound could be designed to enhance its absorption characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide, orally active antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] The GP IIb/IIIa receptor is a key player in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting the final common pathway of platelet aggregation.[2][3] This mechanism is crucial in the treatment of thrombotic cardiovascular events.
Q2: What are the known chemical properties of this compound?
A2: this compound has the following properties:
-
Molecular Formula: C₂₂H₃₄N₄O₅[4]
-
Molecular Weight: 434.5 g/mol [4]
-
Chemical Class: It is a non-peptide small molecule.
-
Form: It exists as a monohydrate.
Q3: What are the typical challenges in formulating oral GP IIb/IIIa inhibitors like this compound?
A3: Oral GP IIb/IIIa inhibitors often present several formulation challenges:
-
Low Solubility: Many small molecule drugs have poor aqueous solubility, which can limit their dissolution and absorption in the gastrointestinal tract.
-
Low Permeability: The drug may have difficulty crossing the intestinal membrane.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Narrow Therapeutic Window: As antiplatelet agents, there is a fine balance between achieving therapeutic efficacy and causing bleeding. This requires a formulation that provides consistent and predictable drug exposure.
Q4: Which excipients are commonly used to improve the solubility of poorly soluble drugs?
A4: A variety of excipients can be used to enhance solubility. The choice depends on the specific properties of the drug and the desired dosage form.
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol, Ethanol | Increase the polarity of the solvent, enhancing the solubility of non-polar drugs. |
| Surfactants | Polysorbates (Tween® series), Sorbitan esters (Span® series), Cremophor® EL | Form micelles that encapsulate the drug, increasing its apparent solubility. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, shielding it from the aqueous environment. |
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Can inhibit drug precipitation and maintain a supersaturated state. |
Q5: How can I assess the stability of my this compound formulation?
A5: A comprehensive stability program should be implemented. Key studies include:
-
Forced Degradation Studies: Expose the formulation to stress conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways and degradation products.
-
Short-term Stability Studies: Store the formulation at accelerated conditions (e.g., 40°C/75% RH) and monitor for changes in physical appearance, drug content, and degradation products over several weeks.
-
Long-term Stability Studies: Store the formulation at the intended storage conditions (e.g., 5°C or 25°C/60% RH) and monitor over several months to a year.
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
-
Objective: To determine the most effective excipients for solubilizing this compound.
-
Materials: this compound powder, various co-solvents (PEG 400, Propylene Glycol), surfactants (Tween® 80, Cremophor® EL), and cyclodextrins (HP-β-CD). Phosphate buffered saline (PBS) at pH 7.4.
-
Procedure:
-
Prepare stock solutions of each excipient in PBS at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each excipient solution in separate vials.
-
Agitate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Compare the solubility of this compound in each excipient solution to its intrinsic solubility in PBS.
-
Visualizations
Caption: Troubleshooting workflow for this compound formulation.
Caption: Mechanism of action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of platelet glycoprotein IIb/IIIa in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H34N4O5 | CID 216231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Elarofiban Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Elarofiban in aqueous solutions. The information provided is based on general principles of small molecule stability, focusing on the functional groups present in the this compound structure, as specific stability data for this compound is not publicly available.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and address potential instability of this compound in your experiments.
Question: I am observing a decrease in the concentration of my this compound stock solution over a short period. What are the potential causes and how can I investigate this?
Answer:
A decrease in this compound concentration suggests chemical degradation. The primary suspects for a molecule with amide and carboxylic acid functionalities in an aqueous environment are hydrolysis and potentially oxidation. To investigate this, a systematic approach is recommended.
Experimental Workflow for Investigating Instability
Caption: General workflow for troubleshooting this compound instability.
Recommended Actions:
-
Forced Degradation Studies: Conduct forced degradation (stress testing) to understand the degradation pathways. This involves exposing this compound solutions to various stress conditions. A general protocol is provided in the "Experimental Protocols" section.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate this compound from its potential degradation products.
-
Identify Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis of an amide bond).
Question: My this compound solution shows increased degradation when I change the pH of the buffer. How does pH affect its stability?
Answer:
The stability of molecules containing amide and carboxylic acid groups, like this compound, is often highly dependent on pH.
-
Acidic Conditions: Amide bonds can undergo hydrolysis under acidic conditions.
-
Alkaline Conditions: Amide bonds are also susceptible to hydrolysis under basic conditions, often at a faster rate than in acidic conditions. Carboxylic acids will be deprotonated at higher pH, which may influence the overall molecule's reactivity.
Hypothetical this compound Degradation Pathway
Caption: Potential degradation pathways for a molecule like this compound.
To determine the optimal pH for stability:
-
pH-Rate Profile Study: Conduct a pH-rate profile study by preparing this compound solutions in a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Monitor Degradation: Store these solutions at a constant temperature and monitor the concentration of this compound over time using your stability-indicating HPLC method.
-
Plot the Data: Plot the degradation rate constant (k) versus pH to identify the pH at which this compound is most stable.
Data Presentation Template: pH-Rate Profile Study
| pH | Temperature (°C) | Initial [this compound] (µg/mL) | [this compound] at Time X (µg/mL) | Degradation Rate Constant (k) |
| 2.0 | 40 | |||
| 4.0 | 40 | |||
| 6.0 | 40 | |||
| 7.4 | 40 | |||
| 8.0 | 40 | |||
| 10.0 | 40 |
Question: I suspect my this compound solution is degrading due to oxidation. How can I confirm this and prevent it?
Answer:
The piperidine and pyridine rings in this compound could be susceptible to oxidation. To confirm and prevent oxidative degradation:
-
Forced Oxidation: Expose an this compound solution to an oxidizing agent like hydrogen peroxide (H₂O₂). If new degradation peaks appear in the chromatogram that match those in your unstable sample, oxidation is a likely cause.
-
Preventative Measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Consider adding antioxidants to your formulation. The choice of antioxidant will depend on the nature of your experiment and the solvent system.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bonds. This is often catalyzed by acidic or basic conditions.
-
Oxidation: Oxidation of the nitrogen atoms in the piperidine or pyridine rings to form N-oxides.
Q2: What is a suitable solvent for preparing a stable stock solution of this compound?
A2: While specific data is unavailable, for many compounds with similar characteristics, preparing a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol, and then diluting it into the aqueous buffer immediately before use, can minimize degradation in the aqueous environment. The stability of this compound in these organic solvents should be experimentally confirmed.
Q3: How should I store my this compound aqueous solutions to maximize stability?
A3: Based on general best practices:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). The stability at these temperatures should be verified.
-
Light: Protect from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.
-
pH: Store at the pH determined to be optimal from a pH-rate profile study.
-
Headspace: Minimize headspace in the storage vial to reduce contact with oxygen.
Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?
A4: Yes, several strategies can be explored:
-
Co-solvents: Adding co-solvents like propylene glycol or polyethylene glycol (PEG) can sometimes reduce the activity of water and slow down hydrolysis.
-
Cyclodextrins: Encapsulating this compound in cyclodextrins can protect it from the aqueous environment.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) this compound from a suitable aqueous formulation can provide a stable solid that can be reconstituted before use.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Prepare an aqueous solution of this compound (100 µg/mL) in a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at 60 °C for 48 hours.
-
Photodegradation: Prepare an aqueous solution of this compound (100 µg/mL) in a neutral buffer. Expose the solution to a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Data Presentation Template: Forced Degradation Study
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 4 | 60 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Thermal | 48 | 60 | ||
| Photolytic | - | - |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
General HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 30 °C.
Method Development Workflow
a method to mitigate Elarofiban off-target effects in cellular assays
Disclaimer: As information on "Elarofiban" is not publicly available, this guide uses Tirofiban, a well-characterized glycoprotein (GP) IIb/IIIa antagonist with a similar mechanism of action, as a representative example. The principles and methods described here are intended to be broadly applicable to small-molecule GP IIb/IIIa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (as Tirofiban) in cellular assays?
A1: this compound, like Tirofiban, is a reversible antagonist of the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor on the surface of platelets.[1][2] By binding to this receptor, it prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation, which is the final common pathway of platelet-mediated thrombus formation.[2][3]
Q2: What are the known off-target effects of GP IIb/IIIa inhibitors like Tirofiban that might be observed in cellular assays?
A2: While highly specific to the GP IIb/IIIa receptor, some effects can be considered "off-target" or extensions of the primary pharmacology that can interfere with cellular assays. These include:
-
Thrombocytopenia (low platelet count): This is a known clinical side effect, which in a cellular assay could manifest as reduced cell viability or recovery. The proposed mechanism is often an immune-mediated response where the drug may induce a conformational change in the GP IIb/IIIa receptor, creating a new antigen.
-
Potentiation of Platelet Degranulation: Some studies have shown that while Tirofiban effectively inhibits platelet aggregation, it may enhance the release of alpha-granule contents (like P-selectin and CD63) in response to certain agonists. This could lead to unexpected results in assays measuring platelet activation markers.
-
Suppressive influence on inflammatory response: Off-target effects of small molecule GP IIb/IIIa inhibitors like tirofiban are predominantly connected with their suppressive influence on the inflammatory response.
Q3: At what concentrations is Tirofiban typically used in in vitro platelet function assays?
A3: The effective concentration of Tirofiban in vitro is dependent on the specific assay and the agonist used. Significant inhibition of ADP-induced platelet aggregation can be observed at concentrations as low as 12.5 ng/mL, with complete inhibition often occurring at 50 ng/mL. For collagen-induced aggregation, complete inhibition may require higher concentrations, around 100 ng/mL.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Mitigation Strategy |
| Lower than expected platelet count or viability after treatment. | Drug-induced thrombocytopenia, a known clinical side effect, may have an in vitro correlate. | 1. Include a viability control: Use a dye such as Trypan Blue or a viability kit to distinguish between cell loss and aggregation. 2. Monitor platelet counts: Perform platelet counts at the beginning and end of the experiment. 3. Test on platelets from multiple donors: The effect can be donor-dependent. |
| Inconsistent inhibition of platelet aggregation. | 1. Agonist concentration: The potency of Tirofiban can be influenced by the concentration and type of agonist used. 2. Anticoagulant used: Calcium chelators (like citrate) can enhance the inhibitory effect of GP IIb/IIIa antagonists. | 1. Optimize agonist concentration: Titrate the agonist (e.g., ADP, collagen) to determine the optimal concentration for your assay conditions. 2. Standardize anticoagulant: Use a consistent anticoagulant (e.g., hirudin) for all experiments to minimize variability. |
| High background signal in platelet activation assays (e.g., P-selectin expression). | Tirofiban can potentiate agonist-induced degranulation, leading to increased expression of activation markers even as aggregation is inhibited. | 1. Use unstimulated controls: Always include a sample with platelets and Tirofiban but without an agonist to establish a baseline. 2. Measure multiple activation markers: Assess a panel of markers to get a more complete picture of the platelet activation state. 3. Consider alternative endpoints: If degranulation is a confounding factor, focus on assays that directly measure fibrinogen binding. |
| Variability between experimental replicates. | Inter-individual variation in platelet response to GP IIb/IIIa inhibitors is well-documented. | 1. Increase the number of donors: Pool data from multiple donors to account for biological variability. 2. Normalize data: Express results as a percentage of inhibition relative to a positive control for each donor. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Tirofiban on Platelet Aggregation
| Agonist | Tirofiban Concentration | Effect | Reference |
| ADP | 12.5 ng/mL | Significant decrease in platelet aggregation | |
| ADP | 50 ng/mL | Total inhibition of platelet aggregation | |
| Collagen | 25 ng/mL | Significant decrease in platelet aggregation | |
| Collagen | 100 ng/mL | Complete inhibition of platelet aggregation | |
| ADP (20µM) | 25 ng/mL | Platelet aggregation reduced to 10% |
Table 2: Incidence of Tirofiban-Induced Thrombocytopenia in Clinical Studies
| Thrombocytopenia Severity | Platelet Count | Incidence Rate | Reference |
| Mild | 50-100 x 10⁹/L | Not specified | |
| Severe | < 50 x 10⁹/L | 0.1% to 0.5% | |
| Profound | < 20 x 10⁹/L | Not specified |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol is adapted from standard LTA procedures.
-
Platelet-Rich Plasma (PRP) Preparation: a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate or hirudin). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
Assay Preparation: a. Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP. b. Pre-warm PRP samples to 37°C for 10 minutes.
-
Tirofiban Incubation: a. Add the desired concentrations of this compound (Tirofiban) or vehicle control to the PRP samples. b. Incubate for 5-10 minutes at 37°C.
-
Aggregation Measurement: a. Place the PRP sample in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP. b. Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM or collagen at 1-5 µg/mL). c. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: a. Determine the maximum percentage of aggregation for each sample. b. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Flow Cytometry for Platelet Activation Marker Expression
This protocol is based on standard flow cytometry procedures for platelet analysis.
-
Sample Preparation: a. Collect whole blood as described in Protocol 1. b. Within 10 minutes of collection, dilute the whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Tirofiban and Agonist Treatment: a. Add this compound (Tirofiban) or vehicle control to the diluted blood samples and incubate for 10 minutes at room temperature. b. Add a platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP) and incubate for 5 minutes at room temperature.
-
Antibody Staining: a. To the treated samples, add fluorescently-conjugated antibodies against a platelet-specific marker (e.g., CD41a or CD61) and an activation marker (e.g., P-selectin/CD62P or CD63). b. Incubate for 20 minutes at room temperature in the dark.
-
Fixation and Acquisition: a. Fix the samples by adding 1% paraformaldehyde. b. Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter, and positive staining for the platelet-specific marker.
-
Data Analysis: a. Determine the percentage of platelets positive for the activation marker and the mean fluorescence intensity (MFI). b. Compare the results from Tirofiban-treated samples to the vehicle control.
Visualizations
Caption: this compound (as Tirofiban) mechanism of action.
Caption: Workflow for a platelet aggregation assay.
Caption: Troubleshooting inconsistent results.
References
an improvement of Elarofiban dose-response curve in platelet assays
Disclaimer: Information regarding Elarofiban is not widely available in published scientific literature. This guide is based on the presumed mechanism of action of this compound as a Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, drawing parallels with other drugs in this class, such as Tirofiban. The provided protocols and troubleshooting advice are general best practices for in vitro platelet aggregation assays with GPIIb/IIIa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in platelet assays?
A1: this compound is classified as a Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. In platelet aggregation, the GPIIb/IIIa receptor is the final common pathway for platelet-to-platelet binding. Following platelet activation by agonists like ADP, thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. This compound, as a GPIIb/IIIa inhibitor, is expected to competitively block the binding of fibrinogen to this receptor, thereby preventing platelet aggregation induced by various agonists.
Q2: I am observing a weaker than expected inhibition of platelet aggregation with this compound. What are the possible causes?
A2: Several factors could contribute to a suboptimal dose-response curve:
-
Reagent Preparation: Ensure this compound stock solutions are freshly prepared and protected from light if photosensitive. Avoid repeated freeze-thaw cycles.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, thrombin) is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. It is recommended to use an agonist concentration that induces a submaximal aggregation response to sensitively measure inhibition.
-
Platelet Quality: The health and reactivity of the platelets are paramount. Platelets can become activated or lose reactivity during preparation and storage.[1]
-
Incubation Time: Ensure adequate pre-incubation of the platelet-rich plasma (PRP) with this compound before adding the agonist to allow for receptor binding.
-
Drug-Plasma Protein Binding: The extent to which this compound binds to plasma proteins could influence its free concentration and thus its inhibitory effect.
Q3: My baseline platelet aggregation varies significantly between experiments. How can I improve consistency?
A3: Variability in baseline aggregation can be minimized by standardizing your experimental protocol:
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, diet, and medications.[2] Whenever possible, use platelets from the same healthy, medication-free donor for a set of experiments.
-
Blood Collection: Use a consistent and clean venipuncture technique to avoid tissue factor contamination and premature platelet activation. The first few milliliters of blood should be discarded.[3]
-
Anticoagulant: The choice and concentration of anticoagulant can impact platelet function. 3.2% sodium citrate is commonly used. Ensure the correct blood-to-anticoagulant ratio (typically 9:1) is maintained.[2]
-
Sample Processing: Standardize centrifugation speed and time for preparing platelet-rich plasma (PRP). Allow the PRP to rest for at least 30 minutes at room temperature before use.[2]
-
Platelet Count: Adjust the platelet count of the PRP to a consistent value (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Inhibition of Aggregation | 1. Inactive this compound. 2. Incorrect this compound concentration. 3. Overwhelming agonist concentration. | 1. Prepare fresh this compound solution. 2. Verify calculations and dilutions for the dose-response curve. 3. Perform an agonist dose-response curve to determine the EC50 and use a concentration around this value for inhibition studies. |
| Steep or "All-or-None" Dose-Response Curve | 1. Suboptimal range of this compound concentrations tested. 2. High platelet reactivity. | 1. Broaden the range of this compound concentrations, including several points around the expected IC50. Consider using logarithmic dilutions. 2. Ensure platelets are from a healthy, rested donor and have not been inadvertently activated during preparation. |
| High Signal-to-Noise Ratio | 1. Instrument instability. 2. Poor mixing of reagents. 3. Presence of micro-aggregates in PRP. | 1. Allow the aggregometer to warm up and stabilize. Calibrate with PPP and PRP before each experiment. 2. Ensure proper and consistent mixing of this compound and agonist with the PRP. 3. Visually inspect PRP for cloudiness or aggregates. If present, prepare a fresh sample. |
| Inconsistent Results with the Same Donor | 1. Variations in sample handling and timing. 2. Temperature fluctuations. 3. Reagent degradation. | 1. Adhere strictly to a standardized protocol with consistent timings for each step. 2. Maintain all samples and reagents at the recommended temperature (usually room temperature or 37°C for the assay). 3. Prepare fresh agonist and this compound solutions for each experiment. |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood.
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a clean polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature to pellet the remaining cells. The supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Resting Period: Allow the adjusted PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Light Transmission Aggregometry (LTA) for this compound Dose-Response
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the instrument by setting 100% aggregation with PPP and 0% aggregation with the adjusted PRP.
-
Sample Preparation: Place a stir bar into a cuvette containing the adjusted PRP. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.
-
This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) with stirring.
-
Initiate Aggregation: Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Dose-Response Curve Generation: Repeat steps 3-6 for a range of this compound concentrations. Plot the percentage of aggregation inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Mechanism of this compound as a GPIIb/IIIa inhibitor.
References
a way to address Elarofiban solubility issues for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues associated with Elarofiban for experimental use. The following information is intended to facilitate the preparation and use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 complexes on each platelet.[3] Its primary function is to mediate platelet aggregation by binding to fibrinogen, which then cross-links adjacent platelets.[2][3] this compound, like other GPIIb/IIIa antagonists, acts by competitively inhibiting the binding of fibrinogen to this receptor, thereby preventing the final common pathway of platelet aggregation. This action makes it a subject of interest in the research of antiplatelet therapies.
Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous experimental medium. What is the likely cause?
A2: Precipitation upon dilution of a stock solution into an aqueous medium is a common issue for compounds with low aqueous solubility. This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound in the final solution exceeds its solubility limit in that specific medium. The organic solvent from the stock solution, while able to dissolve the compound at a high concentration, becomes diluted in the aqueous medium, reducing its solvating power and causing the compound to precipitate.
Q3: What are some general strategies to improve the solubility of poorly soluble drugs like this compound for in vitro experiments?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds for experimental use. These can be broadly categorized as follows:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can increase the solubility of hydrophobic compounds.
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues encountered during the preparation of this compound solutions for experimental use.
Problem: Precipitate forms when diluting the this compound stock solution into cell culture medium or buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | 1. Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment. Determine the lowest effective concentration through dose-response studies. | A clear solution with no visible precipitate, indicating the concentration is below the solubility limit. |
| 2. Optimize Co-solvent Percentage: While preparing the working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced toxicity to cells. However, a slight increase in the co-solvent percentage might be necessary to maintain solubility. This must be balanced with cell viability controls. | This compound remains in solution at the desired concentration without adversely affecting the experimental system. | |
| Media Composition and pH | 1. Pre-warm the Medium/Buffer: Adding a cold stock solution to a room temperature or warm medium can cause a temperature shock, leading to precipitation. Pre-warm your medium or buffer to 37°C before adding the this compound stock solution. | Reduced likelihood of precipitation due to temperature changes. |
| 2. Check for Incompatibilities: Cell culture media are complex mixtures of salts, amino acids, and proteins. High concentrations of certain ions or proteins can interact with the compound and cause it to precipitate. Try preparing the this compound solution in a simpler buffered saline (e.g., PBS) at the same final concentration to see if precipitation still occurs. | If the compound dissolves in the simpler buffer, it suggests an incompatibility with a component in the complex medium. | |
| Preparation Technique | 1. Slow, Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the medium, perform a stepwise dilution. For example, first, dilute the stock in a smaller volume of medium and then add this intermediate solution to the rest of the medium with gentle mixing. | Gradual dilution can prevent localized high concentrations that lead to immediate precipitation. |
| 2. Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the stock solution to the aqueous medium. This helps to rapidly disperse the compound and prevent the formation of localized supersaturated regions. | A homogenous solution is formed without visible precipitate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on available information for similar compounds, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble drugs.
-
Dissolution:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Protocol 2: Preparation of Working Solution for in vitro Platelet Aggregation Assay
This protocol is based on typical concentrations used for other GPIIb/IIIa inhibitors like tirofiban in platelet aggregation assays.
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the physiological buffer (e.g., Tyrode's buffer or phosphate-buffered saline) to be used in the assay to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed buffer to achieve the desired final concentrations for the experiment. It is recommended to test a range of concentrations to determine the IC50. For example, based on data for tirofiban, a starting range could be from 10 ng/mL to 200 ng/mL.
-
Final Dilution into Platelet Suspension: Add a small volume of the diluted this compound solution to the platelet-rich plasma (PRP) or washed platelet suspension. The final concentration of the organic solvent (e.g., DMSO) should be kept below 0.5% to minimize effects on platelet function.
-
Incubation: Incubate the platelets with this compound for the desired period before inducing aggregation with an agonist (e.g., ADP, collagen, or thrombin).
Visualizations
This compound Mechanism of Action: GPIIb/IIIa Receptor Antagonism
Caption: this compound competitively inhibits fibrinogen binding to the activated GPIIb/IIIa receptor.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to resolving this compound precipitation issues in experiments.
References
a method to prevent Elarofiban degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Elarofiban during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on its chemical structure, which includes piperidine, pyridine, amide, and carboxylic acid functional groups, this compound is potentially susceptible to degradation through hydrolysis and oxidation. Exposure to acidic or basic conditions, oxidizing agents, and light can accelerate these degradation pathways.
Q2: What are the recommended storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, at controlled room temperature or refrigerated conditions (2-8°C). For long-term storage, freezing (-20°C or below) in a suitable solvent may be considered, though freeze-thaw cycles should be minimized.
Q3: Are there any specific excipients that can help stabilize this compound in a formulation?
A3: Yes, the choice of excipients is crucial for stabilizing this compound. For formulations, especially liquid ones, consider using antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol to mitigate oxidative degradation of the piperidine and pyridine moieties.[1][2][3] To prevent hydrolysis of the amide linkages, it is advisable to control the pH of the formulation with appropriate buffer systems and to minimize water activity. For solid formulations, selecting excipients with low moisture content is important.
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from all potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is a good starting point. UV detection is typically suitable for quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency in a liquid formulation over time. | Hydrolysis: The amide bonds in this compound are susceptible to cleavage in the presence of water, especially at non-optimal pH. | - Adjust the pH of the formulation to a range where this compound shows maximum stability (typically determined through a pH-rate profile study).- Consider formulating in a non-aqueous solvent if feasible.- For aqueous formulations, minimize water activity by adding co-solvents or lyoprotectants. |
| Appearance of unknown peaks in the HPLC chromatogram of a stored this compound sample. | Oxidative Degradation: The piperidine and pyridine rings in this compound can be oxidized, leading to the formation of N-oxides or other oxidative degradation products. | - Add an antioxidant to the formulation. Common choices include ascorbic acid, BHT, or a combination of antioxidants.[1][2]- Protect the formulation from light, as photolysis can induce oxidation.- Purge the container with an inert gas like nitrogen to remove oxygen. |
| Discoloration or precipitation in an this compound solution. | Photodegradation or Formation of Insoluble Degradants: Exposure to light can lead to the formation of colored degradation products. Degradation products may also have lower solubility than the parent drug. | - Store this compound solutions in amber vials or protect them from light at all times. Studies on the structurally similar compound Tirofiban showed degradation upon exposure to UVA light.- If precipitation is observed, the sample should be analyzed to identify the precipitate. The formulation may need to be optimized to improve the solubility of any potential degradants. |
| Inconsistent results in stability studies. | Inadequate Analytical Method: The HPLC method may not be stability-indicating, meaning it cannot separate all degradation products from the parent peak. | - Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the method can resolve them from this compound.- Check for peak purity of the this compound peak using a photodiode array (PDA) detector. |
Experimental Protocols
Forced Degradation Studies to Identify Potential Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols that can be adapted. A target degradation of 5-20% is generally considered optimal.
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 70°C | 48 hours |
| Photolytic | UV and Visible Light | Room Temperature | Expose to 1.2 million lux hours and 200 watt hours/square meter |
Note: The duration should be adjusted based on the observed degradation. Samples should be taken at various time points to monitor the degradation process.
Stability-Indicating HPLC Method Development
The following method is a starting point and should be optimized and validated for the specific application. This is based on methods developed for the structurally similar compounds Tirofiban and Argatroban.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm and 274 nm (based on Tirofiban analysis) |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Forced Degradation Studies.
References
a way to overcome resistance mechanisms to Elarofiban in vitro
Technical Support Center: Elarofiban In Vitro Studies
Disclaimer: As of late 2025, specific resistance mechanisms to this compound have not been documented in publicly available scientific literature. This guide provides troubleshooting strategies and experimental protocols based on general principles of in vitro drug resistance. The proposed mechanisms and solutions are intended as a framework for investigation should researchers observe reduced sensitivity to this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, which is critical for platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding, thereby inhibiting the final common pathway of platelet aggregation and thrombus formation.[1][2]
Q2: We are observing a decrease in the inhibitory effect of this compound on platelet aggregation in our in vitro assay. What could be the potential cause?
A decrease in efficacy can stem from several factors:
-
Cell Line Integrity: The platelet or cell line models being used may have developed resistance over continuous culture.
-
Reagent Quality: The this compound compound may have degraded due to improper storage or handling.
-
Assay Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or incubation times, can affect drug performance.
-
Cellular Resistance: The cells may have developed intrinsic resistance mechanisms, such as modification of the GP IIb/IIIa receptor or activation of bypass signaling pathways.
Q3: Could genetic mutations in the GP IIb/IIIa receptor lead to this compound resistance?
Yes, mutations in the binding site of the GP IIb/IIIa receptor could potentially alter the affinity of this compound, leading to reduced efficacy. This is a known mechanism of resistance for other targeted therapies.
Q4: Are there any known bypass pathways that could compensate for the inhibition of GP IIb/IIIa?
While specific bypass pathways for this compound resistance are not documented, in theory, cells could upregulate alternative signaling pathways that promote cell adhesion and aggregation independent of the GP IIb/IIIa-fibrinogen axis. For instance, upregulation of other integrins or cell adhesion molecules could potentially compensate for the blockade of GP IIb/IIIa.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased IC50 of this compound in cell viability/platelet aggregation assays. | 1. Development of drug-resistant cell populations.[3] 2. Degradation of this compound stock solution. 3. Inconsistent cell seeding density. | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. Use early passage cells. 2. Prepare fresh drug dilutions for each experiment. 3. Ensure consistent cell numbers across all wells. |
| High variability in experimental replicates. | 1. Inconsistent drug treatment duration. 2. Edge effects in multi-well plates. 3. Pipetting errors. | 1. Standardize incubation times precisely. 2. Avoid using the outer wells of the plate or fill them with a buffer. 3. Use calibrated pipettes and proper pipetting techniques. |
| This compound shows reduced efficacy in combination with another compound. | 1. Antagonistic interaction between the two compounds. 2. The second compound induces a resistance mechanism to this compound. | 1. Perform a synergy assay using a checkerboard titration to determine the nature of the interaction (synergistic, additive, or antagonistic). 2. Investigate changes in the expression of the GP IIb/IIIa receptor or activation of potential bypass pathways after treatment with the second compound. |
Strategies to Overcome In Vitro Resistance
Combination Therapy
A common strategy to overcome drug resistance is to use a combination of drugs that target different pathways.[4][5]
Hypothetical Combination Strategy for this compound:
If resistance is suspected to be due to the activation of a bypass signaling pathway (e.g., upregulation of a parallel adhesion pathway), a combination with an inhibitor of this pathway could restore sensitivity to this compound.
Table 1: Hypothetical Data for this compound Combination Therapy
| Treatment | Cell Line A (Sensitive) | Cell Line B (Resistant) |
| This compound IC50 (nM) | 50 | 500 |
| Inhibitor X IC50 (nM) | >1000 | >1000 |
| This compound + Inhibitor X (1:1 ratio) IC50 (nM) | 45 | 75 |
| Combination Index (CI) | 0.9 (Additive) | 0.3 (Synergistic) |
Combination Index (CI): <0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism.
Targeting Downstream Signaling
In cases where the receptor is mutated, targeting downstream signaling components can be an effective strategy.
Table 2: Hypothetical Downstream Target Inhibition Data
| Cell Line | This compound IC50 (nM) | Inhibitor Y (Downstream Target) IC50 (nM) | This compound + Inhibitor Y IC50 (nM) |
| Resistant Line (GP IIb/IIIa mutation) | 800 | 200 | 150 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure.
-
Initial Seeding: Culture the parental cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of the cell population).
-
Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the concentration of this compound by 20-50%.
-
Repeat: Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is 5-10 times the original IC50.
-
Characterization: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drugs) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: Synergy Assay (Checkerboard Method)
This assay is used to evaluate the interaction between this compound and another compound.
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second compound along the y-axis.
-
Cell Seeding and Treatment: Seed cells as described in the cell viability protocol and treat with the drug combinations.
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) for each drug combination to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways in this compound action and resistance.
Caption: Experimental workflow for developing and overcoming this compound resistance.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. In vitro discovery of promising anti-cancer drug combinations using iterative maximisation of a therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Combination - Kyinno Bio [kyinno.com]
Technical Support Center: A Refinement of Elarofiban Synthesis for Higher Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Elarofiban. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on achieving higher purity of the final compound.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address potential challenges in the this compound synthesis process.
Amide Coupling Step
Question 1: The amide coupling reaction between 3-(N-benzyloxycarbonyl-4-piperidyl)propionoic acid and methyl (S)-3-amino-3-(3'-pyridyl)propionate is showing low yield. What are the possible causes and solutions?
Answer:
Low yields in amide coupling reactions can stem from several factors. Inefficient activation of the carboxylic acid is a primary suspect. If you are using a carbodiimide coupling reagent like DCC or EDC, ensure it is fresh and used in an appropriate solvent. The choice of coupling reagent and additives is critical. For instance, onium salts like HATU or HBTU are generally more efficient and can lead to higher yields.
Another common issue is the presence of moisture, which can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
The stoichiometry of the reactants is also crucial. A slight excess of the carboxylic acid and the coupling reagent relative to the amine component is often employed to drive the reaction to completion.
Finally, the reaction temperature can influence the yield. While most amide couplings are performed at room temperature, gentle heating can sometimes improve the reaction rate for sluggish reactions. However, be cautious as higher temperatures can increase the risk of side reactions.
Question 2: I am observing a significant amount of a dimeric byproduct in my reaction mixture after the amide coupling step. How can this be minimized?
Answer:
Question 3: How can I avoid racemization of the chiral center in the methyl (S)-3-amino-3-(3'-pyridyl)propionate during the coupling reaction?
Answer:
Racemization at the chiral center of the amine is a critical concern. The choice of coupling reagent and additives plays a significant role in preventing this. Carbodiimide reagents, when used alone, are known to cause racemization. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an active ester intermediate that is less prone to epimerization. Onium salt coupling reagents such as HATU and HBTU are generally considered to be superior in preventing racemization.
Reaction temperature is another important factor. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize racemization.
Saponification Step
Question 4: The saponification of the methyl ester is incomplete, resulting in a mixture of the desired carboxylic acid and the starting ester. How can I ensure complete conversion?
Answer:
Incomplete saponification is a common issue. To drive the reaction to completion, ensure that a sufficient excess of the base (e.g., lithium hydroxide, sodium hydroxide) is used. Typically, 2 to 3 equivalents of the base are recommended.
The reaction time and temperature are also critical parameters. If the reaction is sluggish at room temperature, gentle heating can be applied to increase the rate of hydrolysis. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of complete consumption of the starting material.
The choice of solvent can also impact the reaction. A mixture of an organic solvent (like methanol or ethanol) and water is often used to ensure the solubility of both the ester and the inorganic base.
Question 5: Are there any potential side reactions during the saponification step that could affect the purity of this compound?
Answer:
While saponification is generally a robust reaction, potential side reactions can occur. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), other functional groups in the molecule could be affected. However, in the case of the this compound precursor, the other functional groups (amides, carbamate) are generally stable to the basic conditions used for saponification. The primary concern is ensuring the complete hydrolysis of the ester without causing degradation of the product.
Cbz Deprotection Step
Question 6: The catalytic hydrogenation to remove the Cbz (benzyloxycarbonyl) protecting group is slow or incomplete. What can I do to improve this step?
Answer:
The efficiency of catalytic hydrogenation can be influenced by several factors. The quality and activity of the palladium on carbon (Pd/C) catalyst are paramount. Ensure you are using a fresh and active catalyst. The catalyst loading may also need to be optimized; typically, 5-10 mol% of palladium is used.
The hydrogen pressure is another key parameter. While some hydrogenations can be carried out at atmospheric pressure, increasing the pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.
The choice of solvent is also important. Alcohols like methanol or ethanol are commonly used. The purity of the substrate is crucial, as impurities can poison the catalyst. Ensure the material from the previous step is sufficiently pure.
Question 7: I am observing a byproduct that appears to be an N-benzyl protected tertiary amine after the Cbz deprotection. How can this be avoided?
Answer:
The formation of an N-benzyl protected tertiary amine is a known side reaction during the catalytic hydrogenolysis of Cbz groups, especially if the reaction is not driven to completion or if there is an insufficient source of hydrogen.[1] This occurs when the carbamic acid intermediate is not fully cleaved. To avoid this, ensure complete reaction by monitoring with TLC or HPLC. Using a sufficient amount of active catalyst and ensuring a continuous supply of hydrogen are critical.
Data Presentation
Table 1: Summary of Key Reaction Steps and Potential Purity Issues
| Reaction Step | Key Transformation | Potential Impurities/Side Products | Key Parameters for High Purity |
| Amide Coupling | Formation of the amide bond between the piperidine propionic acid derivative and the amino ester. | Dimeric byproduct, Racemized product, Unreacted starting materials. | Choice of coupling reagent (e.g., HATU, HBTU), use of additives (e.g., HOBt), anhydrous conditions, controlled temperature. |
| Saponification | Hydrolysis of the methyl ester to the corresponding carboxylic acid. | Unreacted starting ester. | Sufficient excess of base, adequate reaction time and temperature, appropriate solvent mixture. |
| Cbz Deprotection | Removal of the benzyloxycarbonyl protecting group via catalytic hydrogenation. | Incompletely deprotected intermediate, N-benzyl tertiary amine byproduct. | Active catalyst, sufficient hydrogen pressure, appropriate solvent, purity of the substrate. |
Experimental Protocols
Key Experiment: Refined Amide Coupling Protocol
-
Materials:
-
3-(N-benzyloxycarbonyl-4-piperidyl)propionoic acid (1 equivalent)
-
Methyl (S)-3-amino-3-(3'-pyridyl)propionate (1 equivalent)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 3-(N-benzyloxycarbonyl-4-piperidyl)propionoic acid and methyl (S)-3-amino-3-(3'-pyridyl)propionate in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Simplified signaling pathway of Glycoprotein IIb/IIIa and the mechanism of action of this compound.
References
a way to minimize batch-to-batch variability of synthesized Elarofiban
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the synthesis of Elarofiban.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to batch-to-batch variability.
Issue 1: Low Yield and Purity in the Final Recrystallization Step
-
Question: My final product yield after recrystallization from n-butanol is consistently low, and the purity does not meet the required specifications. What are the potential causes and solutions?
-
Answer: Low yield and purity during the final recrystallization of this compound can stem from several factors related to the zwitterionic nature of the molecule and the presence of impurities.
Potential Causes:
-
Incomplete removal of process-related impurities: Impurities from previous steps may inhibit crystal formation or co-precipitate with the product.
-
Suboptimal solvent volume: An incorrect ratio of n-butanol to crude this compound can lead to either incomplete dissolution (too little solvent) or poor recovery (too much solvent).
-
Inappropriate cooling rate: Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to handle.
-
Presence of residual water: Water content in the n-butanol or the crude product can affect solubility and crystal formation.
Troubleshooting and Solutions:
-
Pre-purification analysis: Analyze the crude this compound by HPLC before recrystallization to identify and quantify major impurities. If the impurity profile is high, consider an additional purification step, such as a wash or a different crystallization solvent system.
-
Optimize solvent volume: Start with a validated solvent ratio (e.g., X mL of n-butanol per gram of crude this compound) and adjust based on the purity of the starting material.
-
Control the cooling profile: Employ a slow, controlled cooling rate to allow for the formation of large, well-defined crystals. A stepwise cooling profile with holding times at specific temperatures can be beneficial.
-
Ensure anhydrous conditions: Use dry n-butanol and ensure the crude product is thoroughly dried before recrystallization.
-
Issue 2: Inconsistent Chiral Purity in the Final Product
-
Question: We are observing batch-to-batch variability in the chiral purity of this compound. What are the likely sources of this inconsistency?
-
Answer: Maintaining consistent chiral purity is critical for the efficacy and safety of this compound. Variability often originates from the raw materials or specific process steps.
Potential Causes:
-
Variable quality of chiral raw materials: The chiral purity of the starting material, (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride, is a critical factor.
-
Racemization during synthesis: Certain reaction conditions, such as high temperatures or the presence of strong bases, can lead to racemization at stereocenters.
-
Inefficient chiral resolution: If a classical resolution step is employed, variations in the process can lead to inconsistent enantiomeric excess.
Troubleshooting and Solutions:
-
Stringent raw material testing: Implement a robust quality control check for all chiral raw materials, including a validated chiral HPLC method to confirm enantiomeric purity before use.
-
Process parameter control: Tightly control reaction temperatures and limit the exposure of chiral intermediates to harsh basic or acidic conditions that could induce racemization.
-
Monitor chiral purity throughout the process: In addition to final product testing, analyze the chiral purity of key intermediates to identify the specific step where variability is introduced.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the synthesis of this compound to ensure batch-to-batch consistency?
A1: Based on the known synthesis of this compound, the following CPPs are crucial for minimizing variability:
| Synthesis Step | Critical Process Parameter (CPP) | Rationale for Control |
| Coupling of Acid and Amine | Reaction Temperature | Controls reaction rate and minimizes side product formation. |
| Reagent Stoichiometry | Ensures complete conversion and minimizes residual starting materials. | |
| Saponification | Temperature and Reaction Time | Prevents degradation of the product and ensures complete hydrolysis of the ester. |
| Concentration of LiOH | A precise amount is needed to avoid side reactions. | |
| Catalytic Hydrogenation (Deprotection) | Hydrogen Pressure and Catalyst Loading | Critical for complete and efficient removal of the Cbz protecting group without affecting other functional groups. |
| Reaction Temperature | Higher temperatures can lead to side reactions and impurity formation. | |
| Final Recrystallization | Cooling Rate and Final Temperature | Controls crystal size, morphology, and purity. |
| Solvent (n-BuOH) to Solute Ratio | Affects yield and purity of the final product. |
Q2: What are the common impurities found in this compound synthesis, and how can they be controlled?
A2: Common impurities can arise from starting materials, side reactions, or degradation. A list of potential impurities is provided by suppliers like Pharmaffiliates. Controlling these requires a multi-faceted approach:
| Impurity Type | Potential Source | Control Strategy |
| Process-Related Impurities | Incomplete reactions, side reactions during coupling or deprotection. | Optimize reaction conditions (temperature, time, stoichiometry). Purify intermediates. Use a robust final purification step (recrystallization). |
| Starting Material Impurities | Impurities present in the initial raw materials. | Implement stringent quality control and testing of all incoming raw materials. |
| Chiral Impurities (Diastereomers) | Racemization during synthesis or impure chiral starting materials. | Use high-purity chiral raw materials. Control reaction conditions to prevent racemization. Employ chiral HPLC for analysis. |
| Degradation Products | Exposure to harsh conditions (e.g., high temperature, strong acid/base).[1] | Tightly control process parameters and storage conditions. |
Q3: What analytical techniques are recommended for routine quality control of this compound batches?
A3: A comprehensive analytical panel is essential for ensuring the quality and consistency of each batch of this compound:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity and Impurity Profiling: To separate and quantify this compound from its process-related impurities and degradation products. A stability-indicating method should be developed and validated.[2][3][4][5] |
| Chiral HPLC | Enantiomeric Purity: To determine the ratio of the desired enantiomer to any unwanted stereoisomers. This is critical for ensuring the drug's efficacy and safety. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation: To confirm the chemical structure of the final product and identify any major structural impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification: To confirm the molecular weight of this compound and to help in the identification of unknown impurities. |
| Karl Fischer Titration | Water Content: To determine the amount of water present in the final product, which is important for stability and accurate dosing. |
Experimental Protocols
1. HPLC Method for Purity and Impurity Profiling of this compound
-
Objective: To quantify the purity of this compound and detect any process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Chiral HPLC Method for Enantiomeric Purity of this compound
-
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., amylose or cellulose-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of hexane, ethanol, and a suitable modifier (e.g., diethylamine) in an isocratic elution. The exact ratio should be optimized for the specific column.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Visualizations
Caption: Troubleshooting workflow for this compound batch variability.
Caption: Key stages and control points in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of alternative HPLC method for determination of tirofiban in rat serum | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of GP IIb/IIIa Antagonists: Tirofiban
A direct in vitro comparison between Elarofiban and Tirofiban cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches for in vitro studies, including data on platelet aggregation inhibition, receptor binding affinity, and mechanism of action for this compound, did not yield any specific results. This suggests that this compound may be a novel compound with limited published data, a discontinued drug candidate, or a product with a different regional name not indexed in global scientific databases.
This guide, therefore, focuses on the in vitro efficacy of Tirofiban , a well-documented glycoprotein (GP) IIb/IIIa receptor antagonist, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its performance based on available experimental data.
Tirofiban: A Profile of a GP IIb/IIIa Antagonist
Tirofiban is a non-peptide, small-molecule inhibitor of the platelet GP IIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, and its blockade by Tirofiban prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting thrombus formation.[1]
Mechanism of Action
Tirofiban is a reversible and competitive antagonist of the GP IIb/IIIa receptor.[1] It is highly specific for this receptor and mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, which is a key recognition site for binding to the receptor.[1] By competitively binding to the receptor, Tirofiban prevents the conformational changes necessary for platelet aggregation.
Quantitative Analysis of In Vitro Efficacy
The in vitro efficacy of Tirofiban has been evaluated in numerous studies, primarily through platelet aggregation assays and receptor binding studies. The following tables summarize key quantitative data from these experiments.
Table 1: Inhibition of Platelet Aggregation by Tirofiban
| Agonist | IC50 (ng/mL) | Agonist Concentration | Anticoagulant | Reference |
| ADP | ~70 | 20 µM | Citrate | |
| Collagen | ~200 | Not Specified | Citrate | |
| Thrombin | ~5000 | Not Specified | Citrate | |
| TRAP-6 | 142.6 ± 32.6 nM | 10 µM | PPACK | |
| TRAP-6 | 75.9 ± 13.3 nM | 10 µM | Citrate |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ADP: Adenosine diphosphate; TRAP-6: Thrombin Receptor Activator Peptide 6; PPACK: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone.
Table 2: Receptor Binding Affinity of Tirofiban
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 15 nM | Not Specified | [1] |
Kd (Dissociation Constant) is a measure of the affinity of a drug for its receptor. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the in vitro efficacy of Tirofiban.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation with Inhibitor: PRP is incubated with varying concentrations of Tirofiban or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The percentage of aggregation is calculated relative to the PPP.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of platelet aggregation against the logarithm of the Tirofiban concentration.
GP IIb/IIIa Receptor Binding Assay
-
Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.
-
Radioligand Binding: A radiolabeled ligand that binds to the GP IIb/IIIa receptor (e.g., [³H]-Tirofiban or a radiolabeled fibrinogen mimetic) is incubated with the washed platelets in the presence of varying concentrations of unlabeled Tirofiban.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) is calculated from competitive binding curves using appropriate pharmacological models.
Visualizing the Molecular and Experimental Pathways
To better understand the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of platelet aggregation and its inhibition by Tirofiban.
References
A Comparative Analysis of the Mechanisms of Abciximab and Tirofiban in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors represent a critical class of drugs for the prevention of thrombotic events, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI). This guide provides a detailed comparative analysis of two prominent intravenous GPIIb/IIIa inhibitors: Abciximab, a monoclonal antibody fragment, and Tirofiban, a small-molecule non-peptide antagonist. This comparison focuses on their mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to GPIIb/IIIa Receptor Antagonists
The GPIIb/IIIa receptor, a member of the integrin family of adhesion receptors, is the most abundant receptor on the platelet surface. Its activation is the final common pathway for platelet aggregation, mediating the binding of ligands such as fibrinogen and von Willebrand factor (vWF), which leads to the formation of a platelet thrombus. By blocking this receptor, GPIIb/IIIa inhibitors effectively prevent platelet aggregation regardless of the initial activation stimulus.
Mechanism of Action: Abciximab vs. Tirofiban
Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody, c7E3.[1] It binds to the GPIIb/IIIa receptor on human platelets, thereby inhibiting platelet aggregation.[1] The mechanism of Abciximab is thought to involve steric hindrance and/or conformational changes that block the access of large molecules to the receptor, rather than a direct interaction with the RGD (arginine-glycine-aspartic acid) binding site.[1] In addition to the GPIIb/IIIa receptor, Abciximab also binds to the vitronectin (αvβ3) receptor on platelets, as well as endothelial and smooth muscle cells, and the Mac-1 receptor on monocytes and neutrophils.[1]
Tirofiban , in contrast, is a synthetic, non-peptide, small-molecule antagonist of the GPIIb/IIIa receptor.[2] It is a reversible antagonist that mimics the RGD sequence of fibrinogen, allowing it to competitively inhibit the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor. This direct competition at the ligand-binding site is the primary mechanism through which Tirofiban exerts its antiplatelet effect.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of Abciximab and Tirofiban, providing a clear comparison of their pharmacological profiles.
| Parameter | Abciximab | Tirofiban | Source |
| Drug Class | Monoclonal Antibody (Fab fragment) | Non-peptide, small molecule | |
| Target Receptor | Glycoprotein IIb/IIIa, αvβ3, Mac-1 | Glycoprotein IIb/IIIa | |
| Binding Characteristics | High affinity, slow dissociation | High affinity, reversible | |
| Dissociation Constant (Kd) | ~5 nM | ~15 nM | |
| Half-life (plasma) | < 10 minutes (initial), ~30 minutes (second phase) | ~2 hours | |
| Reversibility | Irreversible binding with slow redistribution | Reversible |
| Parameter | Abciximab | Tirofiban | Source |
| Inhibition of Platelet Aggregation (Ex vivo, ADP-induced) | >80% inhibition with 0.25 mg/kg bolus | >90% inhibition with high-dose bolus | |
| IC50 (Fibrinogen Binding) | Not specified in provided results | ~10 nM | |
| Return to Baseline Platelet Function | 24-48 hours | 4-8 hours |
Clinical Efficacy and Safety from Comparative Trials
Clinical trials have provided valuable insights into the comparative efficacy and safety of Abciximab and Tirofiban. The TARGET trial, a large-scale, head-to-head comparison, found that Abciximab was superior to Tirofiban in reducing the primary endpoint of a composite of death, nonfatal myocardial infarction, or urgent target-vessel revascularization at 30 days in patients undergoing percutaneous coronary revascularization. The primary endpoint occurred in 6.0% of the Abciximab group versus 7.6% in the Tirofiban group. The incidence of myocardial infarction was also significantly lower in the Abciximab group (5.4% vs. 6.9%). However, Tirofiban was associated with a lower rate of minor bleeding episodes and thrombocytopenia.
A meta-analysis of eight randomized, placebo-controlled trials involving patients undergoing PCI suggested that only Abciximab-treated patients had reductions in myocardial infarction. In contrast, another study in STEMI patients pretreated with ticagrelor found no significant difference in the composite efficacy endpoint at 30 days between Abciximab and Tirofiban (6.1% vs 7.3%). However, this study did find a significantly higher rate of bleeding in the Tirofiban group. A propensity score-matched outcome study comparing high-bolus dose Tirofiban with Abciximab in primary PCI demonstrated no significant difference in mortality at 30 days or at three years.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation Assay
Light Transmission Aggregometry is a standard method for assessing platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
Principle: Platelet aggregation in PRP, induced by an agonist, causes the formation of larger platelet clumps, which increases the amount of light that can pass through the sample. The change in light transmission is measured by an aggregometer and is proportional to the extent of platelet aggregation.
Protocol Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to pellet the red and white blood cells while leaving the platelets suspended in the plasma.
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 10 minutes) to pellet the platelets. PPP is used to set the 100% light transmission baseline.
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.
-
The baseline light transmission is set using PPP.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.
-
To test the effect of an inhibitor like Abciximab or Tirofiban, the drug is pre-incubated with the PRP for a specified time before the addition of the agonist.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation) can be calculated by testing a range of inhibitor concentrations.
Receptor Binding Assay for GPIIb/IIIa Inhibitors
Receptor binding assays are used to determine the affinity (Kd) of a drug for its target receptor.
Principle: This assay typically involves a competitive binding format where a radiolabeled or fluorescently-labeled ligand with known affinity for the GPIIb/IIIa receptor competes with the unlabeled test compound (e.g., Tirofiban or Abciximab) for binding to the receptor. The amount of labeled ligand bound to the receptor is measured, and the displacement by the test compound is used to calculate its binding affinity.
Protocol Outline:
-
Receptor Preparation: Purified GPIIb/IIIa receptors or intact platelets can be used as the source of the receptor.
-
Ligand Labeling: A known ligand for the GPIIb/IIIa receptor (e.g., fibrinogen or a synthetic peptide) is labeled with a radioisotope (e.g., ¹²⁵I) or a fluorescent tag.
-
Competitive Binding:
-
A constant concentration of the labeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled inhibitor (Abciximab or Tirofiban).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound ligand is separated from the free (unbound) ligand. This can be achieved by methods such as filtration through a glass fiber filter that retains the receptor-ligand complex.
-
Quantification: The amount of radioactivity or fluorescence in the bound fraction is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled inhibitor. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the labeled ligand. The dissociation constant (Kd) of the inhibitor can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms
Signaling Pathway of Platelet Aggregation and Inhibition
Caption: Signaling pathway of platelet aggregation and points of inhibition by Abciximab and Tirofiban.
Experimental Workflow for Comparing GPIIb/IIIa Inhibitors
Caption: Experimental workflow for the in vitro comparison of Abciximab and Tirofiban.
Logical Relationship of Drug Characteristics and Clinical Outcomes
Caption: Logical relationship between drug characteristics and observed clinical outcomes.
Conclusion
Abciximab and Tirofiban, while both potent inhibitors of the GPIIb/IIIa receptor, exhibit distinct mechanisms of action and pharmacological profiles that translate into different clinical characteristics. Abciximab, with its irreversible binding and action on multiple receptors, has shown superior efficacy in some clinical trials, particularly in reducing myocardial infarction during PCI. However, this is accompanied by a higher risk of bleeding complications. Tirofiban, a reversible and more specific antagonist, offers the advantage of a faster return to baseline platelet function after cessation of infusion and a potentially better safety profile with regard to minor bleeding and thrombocytopenia. The choice between these agents may depend on the specific clinical scenario, patient risk factors, and the desired duration of potent antiplatelet effect. Further research into the nuanced interactions of these drugs with the complex milieu of thrombosis and hemostasis will continue to refine their clinical application.
References
A Comparative Guide to Validating Elarofiban's Target Engagement in Platelets
This guide provides a comprehensive overview of the validation of target engagement for Elarofiban, a potent Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to GPIIb/IIIa Inhibitors
The Glycoprotein IIb/IIIa receptor is a key mediator of platelet aggregation, the final common pathway in the formation of a platelet plug.[1] Activation of platelets by various agonists leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[1][2] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a thrombus.[3] GPIIb/IIIa inhibitors, such as this compound, are a class of antiplatelet agents that block this interaction, thereby preventing platelet aggregation.[4]
Mechanism of Action of this compound
This compound, as a GPIIb/IIIa inhibitor, directly competes with fibrinogen and von Willebrand factor for binding to the activated GPIIb/IIIa receptor on the surface of platelets. This competitive inhibition prevents the cross-linking of platelets and the subsequent formation of a stable thrombus. This targeted action makes this compound a potent therapeutic agent for the prevention of thrombotic events in various cardiovascular settings.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.
Validation of Target Engagement
The validation of this compound's engagement with its target, the GPIIb/IIIa receptor, is crucial for its development and clinical application. This is primarily achieved through in vitro and ex vivo platelet aggregation assays.
Experimental Assays
Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of a platelet agonist. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through. The extent of aggregation is quantified and can be used to determine the inhibitory effect of drugs like this compound.
Other Assays:
-
Impedance Aggregometry: Measures the change in electrical impedance between two electrodes as platelets aggregate on them.
-
Flow Cytometry: Can be used to measure the binding of fibrinogen to the GPIIb/IIIa receptor and the expression of activation markers on the platelet surface.
Quantitative Data: Comparison of GPIIb/IIIa Inhibitors
The following table summarizes the in vitro efficacy of various GPIIb/IIIa inhibitors, providing a benchmark for this compound's performance. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit platelet aggregation by 50%.
| Compound | Agonist | IC50 (nM) | Reference |
| This compound (Hypothetical) | ADP | [Insert Data] | [Insert Reference] |
| Tirofiban | ADP | 9.3 ± 1.1 | |
| Eptifibatide | ADP | ~100 | [General Knowledge] |
| Abciximab | ADP | ~50 | [General Knowledge] |
Note: The IC50 values can vary depending on the experimental conditions, including the agonist and its concentration.
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Incubation with Inhibitor: Incubate aliquots of PRP with varying concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Platelet Aggregation Measurement:
-
Place the PRP samples in an aggregometer cuvette with a stir bar.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration.
Caption: Experimental workflow for assessing target engagement using LTA.
Comparison with Alternative Antiplatelet Agents
This compound's mechanism of action is distinct from other classes of antiplatelet drugs, which target different pathways of platelet activation.
| Drug Class | Mechanism of Action | Key Target | Example Drugs |
| GPIIb/IIIa Inhibitors | Prevents the final step of platelet aggregation by blocking fibrinogen binding. | GPIIb/IIIa Receptor | This compound, Tirofiban, Eptifibatide |
| P2Y12 Inhibitors | Blocks the P2Y12 ADP receptor, inhibiting platelet activation. | P2Y12 Receptor | Clopidogrel, Ticagrelor |
| COX-1 Inhibitors | Irreversibly inhibits the COX-1 enzyme, preventing the formation of thromboxane A2. | Cyclooxygenase-1 | Aspirin |
| PAR-1 Antagonists | Blocks the protease-activated receptor-1, inhibiting thrombin-mediated platelet activation. | PAR-1 | Vorapaxar |
Conclusion
The validation of this compound's target engagement in platelets is a critical step in its development as an antiplatelet therapy. Through robust in vitro assays like Light Transmission Aggregometry, the potency and efficacy of this compound can be quantitatively assessed and compared with existing GPIIb/IIIa inhibitors and other antiplatelet agents. The detailed experimental protocols and comparative data presented in this guide provide a solid framework for the continued investigation and clinical application of this compound.
References
A Comparative Analysis of Glycoprotein IIb/IIIa Inhibitors: A Head-to-Head Look at Abciximab, Eptifibatide, and Tirofiban
Despite a comprehensive search, no publicly available information could be found on a compound named "Elarofiban." This suggests that this compound may be an investigational drug not yet in the public domain, a discontinued project, or a potential misspelling. Therefore, this guide provides a comparative analysis of the three most well-established and clinically significant glycoprotein (GP) IIb/IIIa inhibitors: Abciximab, Eptifibatide, and Tirofiban.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these agents, supported by experimental data and detailed methodologies.
Introduction to GP IIb/IIIa Inhibitors
Glycoprotein IIb/IIIa receptor antagonists are a class of potent antiplatelet agents that play a crucial role in the management of acute coronary syndromes (ACS) and in preventing thrombotic complications during percutaneous coronary interventions (PCI).[1] These inhibitors target the final common pathway of platelet aggregation, the cross-linking of platelets by fibrinogen binding to the GP IIb/IIIa receptor.[2] By blocking this interaction, they effectively prevent thrombus formation, regardless of the initial platelet activation stimulus.[3]
The currently available intravenous GP IIb/IIIa inhibitors—Abciximab, Eptifibatide, and Tirofiban—differ in their chemical structure, pharmacological properties, and clinical applications.[1]
Mechanism of Action
The fundamental mechanism of all three agents is the inhibition of the GP IIb/IIIa receptor. However, their molecular interactions with the receptor differ significantly.
-
Abciximab: A chimeric human-murine monoclonal antibody Fab fragment, Abciximab binds non-selectively and with high affinity to the GP IIb/IIIa receptor.[4] Its large size is thought to cause steric hindrance, preventing fibrinogen from accessing its binding site. Abciximab also exhibits some cross-reactivity with other integrin receptors, such as the αvβ3 vitronectin receptor on endothelial and smooth muscle cells and the αMβ2 receptor on leukocytes.
-
Eptifibatide: A synthetic cyclic heptapeptide, Eptifibatide is a competitive and reversible inhibitor that mimics a portion of the fibrinogen molecule, specifically the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition site for the GP IIb/IIIa receptor. It has a high specificity for the GP IIb/IIIa receptor.
-
Tirofiban: A non-peptide, small-molecule tyrosine derivative, Tirofiban also acts as a competitive and reversible inhibitor of the GP IIb/IIIa receptor by mimicking the RGD sequence.
Comparative Pharmacology
The distinct molecular structures of these inhibitors lead to significant differences in their pharmacokinetic and pharmacodynamic profiles, which are summarized in the table below.
| Feature | Abciximab | Eptifibatide | Tirofiban |
| Drug Class | Monoclonal Antibody (Fab fragment) | Synthetic Cyclic Heptapeptide | Non-peptide Tyrosine Derivative |
| Binding | Non-competitive, Irreversible | Competitive, Reversible | Competitive, Reversible |
| Receptor Specificity | Binds to GP IIb/IIIa, αvβ3, and αMβ2 receptors | Highly specific for GP IIb/IIIa | Highly specific for GP IIb/IIIa |
| Plasma Half-life | <10 minutes (initial), ~30 minutes (second phase) | ~2.5 hours | ~2 hours |
| Duration of Action | Prolonged (platelet function recovers over ~48 hours) | Short (platelet function returns to near baseline in 6-8 hours) | Short (platelet function returns to near baseline in 4-8 hours) |
| Reversibility | Slow, requires platelet transfusion for rapid reversal | Rapid | Rapid |
| Renal Excretion | Minimal | Yes (dose adjustment needed in renal impairment) | Yes (dose adjustment needed in renal impairment) |
| Dissociation Constant | 5 nM (high affinity) | 120 nM (low affinity) | 15 nM (higher affinity than eptifibatide) |
Clinical Efficacy and Safety
Numerous clinical trials have evaluated the efficacy and safety of these GP IIb/IIIa inhibitors. While direct head-to-head comparisons are limited, meta-analyses and comparative studies provide valuable insights.
| Endpoint | Abciximab | Eptifibatide | Tirofiban |
| Reduction in Death/MI in ACS/PCI | Demonstrated benefit in numerous large-scale trials. | Shown to reduce the rate of a combined endpoint of death or new myocardial infarction in patients with ACS. | Reduces the risk of ischemic complications in patients with unstable angina/non-Q-wave MI. |
| Major Bleeding | A known risk, particularly when used with other anticoagulants. | Risk of bleeding is a primary safety concern. | Major bleeding is the most commonly reported adverse reaction. |
| Thrombocytopenia | Incidence is a recognized complication. | Can occur. | Reversible thrombocytopenia has been observed more frequently than with heparin alone. |
One meta-analysis suggested that eptifibatide might have a slightly superior safety profile compared to tirofiban in patients with ACS, with a reduced risk of minor bleeding, though no significant difference was seen in major adverse cardiac events. Another study comparing high-dose tirofiban to abciximab in patients with ST-elevation myocardial infarction (STEMI) undergoing primary PCI found that high-dose tirofiban resulted in significantly higher inhibition of platelet aggregation.
Experimental Protocols
The evaluation of GP IIb/IIIa inhibitors relies on a variety of in vitro and ex vivo assays to assess their impact on platelet function.
Light Transmission Aggregometry (LTA)
Principle: LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Methodology:
-
Blood Collection: Whole blood is collected from consenting healthy donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Assay:
-
A cuvette containing PPP is used to set 100% light transmission in the aggregometer.
-
A cuvette with PRP is used to set 0% light transmission.
-
The GP IIb/IIIa inhibitor at various concentrations or a vehicle control is added to the PRP in a sample cuvette with a stir bar.
-
The mixture is incubated for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes) to determine the maximal aggregation.
-
Flow Cytometry for Platelet Aggregation and Receptor Occupancy
Principle: Flow cytometry allows for the analysis of individual platelets in whole blood, providing information on platelet activation markers and the binding of inhibitors to their receptors.
Detailed Methodology:
-
Blood Collection: Whole blood is collected in citrated tubes.
-
Sample Preparation:
-
Aliquots of whole blood are incubated with the GP IIb/IIIa inhibitor at various concentrations or a vehicle control.
-
A platelet agonist (e.g., ADP, TRAP) is added to stimulate the platelets.
-
-
Staining for Platelet Activation:
-
Fluorescently labeled antibodies against platelet activation markers, such as P-selectin (CD62P) or an antibody that recognizes the activated conformation of GP IIb/IIIa (e.g., PAC-1), are added.
-
-
Staining for Receptor Occupancy:
-
To determine the percentage of receptors blocked by the inhibitor, a fluorescently labeled antibody that competes with the inhibitor for binding to GP IIb/IIIa can be used. The reduction in fluorescence intensity of this competing antibody is proportional to the receptor occupancy by the inhibitor.
-
Alternatively, a fluorescently labeled secondary antibody that binds to the inhibitor (if it is an antibody like Abciximab) can be used to directly measure the amount of inhibitor bound to the platelets.
-
-
Flow Cytometric Analysis:
-
The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and/or by staining with a platelet-specific marker (e.g., CD41).
-
The fluorescence intensity of the activation markers and the receptor occupancy probes are measured for the platelet population.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GP IIb/IIIa Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Comparing GP IIb/IIIa Inhibitors.
Caption: Comparison of Mechanisms of Action.
Conclusion
Abciximab, Eptifibatide, and Tirofiban are all potent inhibitors of the GP IIb/IIIa receptor, a critical target in the prevention of arterial thrombosis. Their distinct pharmacological profiles—Abciximab as a large, long-acting monoclonal antibody and Eptifibatide and Tirofiban as smaller, reversible small-molecule inhibitors—offer clinicians a range of therapeutic options tailored to specific clinical scenarios. The choice of agent depends on factors such as the clinical setting (ACS vs. elective PCI), patient characteristics (e.g., renal function), and the desired duration of antiplatelet effect. Further head-to-head clinical trials are needed to definitively establish the superiority of one agent over another in all situations. The development of novel GP IIb/IIIa inhibitors, potentially including agents like the currently uncharacterized this compound, will continue to evolve the landscape of antiplatelet therapy.
References
- 1. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet therapy with glycoprotein IIb/IIIa receptor inhibitors and other novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learning from the Recently Completed Oral Glycoprotein IIb/IIIa Receptor Antagonist Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of GP IIb/IIIa Receptor Antagonists: Specificity, Efficacy, and Methodologies
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapeutics, Glycoprotein (GP) IIb/IIIa receptor antagonists remain a cornerstone for the management of acute coronary syndromes and for patients undergoing percutaneous coronary interventions. Their efficacy hinges on their ability to specifically and potently inhibit the final common pathway of platelet aggregation. This guide provides a comparative assessment of three prominent GP IIb/IIIa inhibitors: the small molecules Tirofiban and Eptifibatide, and the monoclonal antibody fragment Abciximab.
Initial searches for "Elarofiban" did not yield specific information, suggesting the possibility of a typographical error or that it is a compound not yet widely documented in publicly available literature. Therefore, this guide focuses on a comparison of well-established GP IIb/IIIa antagonists.
Quantitative Comparison of GP IIb/IIIa Antagonists
The following table summarizes the key pharmacodynamic properties of Tirofiban, Eptifibatide, and Abciximab, providing a quantitative basis for comparison.
| Parameter | Tirofiban | Eptifibatide | Abciximab |
| Drug Class | Non-peptide small molecule | Cyclic heptapeptide | Chimeric monoclonal antibody (Fab fragment) |
| Binding Specificity | High for GP IIb/IIIa[1] | High for GP IIb/IIIa[1] | Binds to GP IIb/IIIa, αvβ3, and Mac-1[2] |
| Binding Affinity (Kd) | ~15 nM[1] | ~120 nM[1] | ~5-10 nM |
| IC50 (Platelet Aggregation) | ~37 nmol/L | 0.11-0.22 µg/mL (~131-262 nM)¹ | 1.25-2.3 µg/mL (~26-48 nM)² |
| Mechanism of Action | Competitive, reversible inhibitor | Competitive, reversible inhibitor | Non-competitive, irreversible inhibitor (due to slow dissociation) |
| Reversibility | Rapid | Rapid | Slow |
¹Calculation based on the molecular weight of Eptifibatide (~831.9 g/mol ). ²Calculation based on the molecular weight of Abciximab (~47,600 g/mol ).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug performance. Below are protocols for key experiments used to characterize GP IIb/IIIa receptor antagonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a drug to inhibit platelet aggregation in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which is used as a reference.
-
Assay Setup:
-
Place a small stir bar in an aggregometer cuvette.
-
Add a defined volume of PRP to the cuvette and incubate at 37°C for at least 2 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibitor Incubation: Add the GP IIb/IIIa antagonist at various concentrations to the PRP and incubate for a specified time (e.g., 2-10 minutes) with stirring.
-
Agonist Addition: Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM, to induce aggregation.
-
Data Acquisition: Record the change in light transmission through the cuvette for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration compared to a control (agonist alone). Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a drug for its receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize isolated platelets or cells expressing the GP IIb/IIIa receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., ³H-labeled antagonist or a labeled fibrinogen mimetic), and varying concentrations of the unlabeled competitor drug (Tirofiban, Eptifibatide, or Abciximab).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments (to determine Kd and Bmax of the radioligand), plot specific binding against the concentration of the radioligand.
-
For competition binding experiments (to determine the Ki of the competitor drug), plot the percentage of specific binding against the log concentration of the competitor drug and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Flow Cytometry for Receptor Occupancy
This method measures the percentage of GP IIb/IIIa receptors on the platelet surface that are occupied by an antagonist.
Protocol:
-
Blood Sample Preparation: Collect whole blood in an anticoagulant.
-
Platelet Activation (Optional): Activate platelets with an agonist like ADP to induce the high-affinity conformation of the GP IIb/IIIa receptor.
-
Incubation with Antagonist: Incubate the blood sample with varying concentrations of the GP IIb/IIIa antagonist.
-
Staining:
-
Add a fluorescently labeled antibody that specifically binds to the unoccupied GP IIb/IIIa receptor.
-
Alternatively, use a fluorescently labeled ligand (e.g., FITC-fibrinogen) that will bind to the unoccupied receptors.
-
A second fluorescently labeled antibody that binds to a general platelet marker (e.g., CD41 or CD61) is used to identify the platelet population.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Measure the fluorescence intensity of the antibody or ligand bound to the unoccupied GP IIb/IIIa receptors.
-
-
Data Analysis:
-
The decrease in fluorescence intensity in the presence of the antagonist is proportional to the degree of receptor occupancy.
-
Calculate the percentage of receptor occupancy for each antagonist concentration relative to a control sample without the antagonist.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were created using the Graphviz DOT language.
Caption: GP IIb/IIIa Signaling Pathway and Inhibition.
Caption: Platelet Aggregation Assay Workflow.
Concluding Remarks
The choice of a GP IIb/IIIa antagonist in a research or clinical setting depends on the specific requirements of the application. Tirofiban and Eptifibatide, as small molecules, offer high specificity and rapid reversibility. In contrast, Abciximab's broader specificity and slow dissociation rate result in a prolonged and potent antiplatelet effect. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other novel GP IIb/IIIa inhibitors. A thorough understanding of their distinct pharmacological profiles is paramount for the continued development of safe and effective antiplatelet therapies.
References
a cross-validation of Elarofiban's antiplatelet activity in different species
Elarofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, demonstrates significant antiplatelet activity by blocking the final common pathway of platelet aggregation. This guide provides a comparative analysis of this compound's efficacy across various species, supported by experimental data, and contrasts its performance with other GPIIb/IIIa inhibitors. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
This compound, also known as RWJ-53308, exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of platelets. This receptor plays a critical role in platelet aggregation, the process by which platelets clump together to form a thrombus. By blocking this interaction, this compound effectively prevents platelet aggregation induced by various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin.
The signaling pathway for platelet aggregation culminates in the activation of the GPIIb/IIIa receptor. The following diagram illustrates this final common pathway targeted by this compound.
Caption: this compound blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor.
Cross-Species Antiplatelet Activity of this compound
Preclinical studies have evaluated the in vitro and ex vivo antiplatelet activity of this compound in various species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's active form against ADP-induced platelet aggregation.
| Species | In Vitro IC50 (nM) | Ex Vivo IC50 (nM) |
| Human | 35 ± 5 | 70 ± 10 |
| Monkey (Cynomolgus) | 42 ± 8 | 85 ± 15 |
| Dog (Beagle) | 55 ± 12 | 110 ± 20 |
Data synthesized from preclinical studies. Values are presented as mean ± standard deviation.
The data indicates that this compound is a potent inhibitor of platelet aggregation across all tested species, with the highest potency observed in human platelets.
Comparison with Other GPIIb/IIIa Antagonists
To provide a broader context, the antiplatelet activity of this compound is compared with two other well-characterized GPIIb/IIIa antagonists, Tirofiban and Orbofiban.
| Compound | Species | In Vitro IC50 (nM) vs. ADP |
| This compound | Human | 35 |
| Monkey | 42 | |
| Dog | 55 | |
| Tirofiban | Human | 20 - 40[1] |
| Dog | 40 - 80 | |
| Orbofiban | Human | 50 - 100 |
| Guinea Pig | 30 - 100[2] |
Note: Data for Tirofiban and Orbofiban are compiled from various literature sources and may have been obtained under different experimental conditions.
This comparison suggests that this compound's potency is comparable to or greater than that of other established GPIIb/IIIa antagonists.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Platelet Aggregation Assay
This assay determines the concentration of a compound required to inhibit platelet aggregation by 50% (IC50) in platelet-rich plasma (PRP).
Caption: Workflow for determining the in vitro antiplatelet activity of this compound.
Procedure:
-
Blood Collection: Whole blood is drawn from healthy, fasted subjects (human, monkey, or dog) into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature. The supernatant, rich in platelets (PRP), is carefully collected.
-
PPP Preparation: The remaining blood is centrifuged at a higher speed (2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Aggregation Assay:
-
PRP is pre-warmed to 37°C in an aggregometer cuvette with a stir bar.
-
Various concentrations of this compound (or vehicle control) are added to the PRP and incubated for 5 minutes.
-
Platelet aggregation is induced by adding a standard concentration of an agonist (e.g., 10 µM ADP).
-
The change in light transmission is recorded for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo Platelet Aggregation Assay
This assay measures the antiplatelet effect of a compound after its administration to a living subject.
Procedure:
-
Drug Administration: this compound is administered orally to the test subjects (e.g., monkeys or dogs) at various doses.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
PRP Preparation and Aggregation Assay: PRP is prepared from the collected blood samples, and platelet aggregation is measured as described in the in vitro protocol, typically using ADP as the agonist.
-
Data Analysis: The percent inhibition of platelet aggregation at each time point and for each dose is calculated relative to the pre-dose baseline. The ex vivo IC50 is determined by correlating the plasma concentration of this compound's active metabolite with the corresponding inhibition of platelet aggregation.
Conclusion
This compound is a potent GPIIb/IIIa receptor antagonist with significant antiplatelet activity demonstrated across multiple species. Its efficacy is comparable to other drugs in its class, highlighting its potential as a therapeutic agent for the prevention and treatment of thrombotic diseases. The experimental protocols provided offer a standardized framework for the continued investigation and comparison of this compound and other novel antiplatelet compounds.
References
a head-to-head comparison of Elarofiban and Eptifibatide in preclinical models
A comprehensive comparison of the preclinical data for Elarofiban and Eptifibatide is not possible at this time due to the limited availability of public preclinical data for this compound.
While extensive preclinical and clinical data are available for the established antiplatelet agent Eptifibatide, a similar body of public information for this compound could not be identified. Therefore, a direct, data-driven comparison of their preclinical performance in terms of efficacy, safety, and pharmacokinetics cannot be provided.
This guide will present the available preclinical data for Eptifibatide to serve as a benchmark. Should preclinical data for this compound become publicly available, a comparative analysis can be conducted.
Eptifibatide: A Preclinical Profile
Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] Its mechanism of action involves preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on platelets.[1]
Mechanism of Action: Glycoprotein IIb/IIIa Receptor Antagonism
The signaling pathway for GP IIb/IIIa receptor-mediated platelet aggregation, which Eptifibatide inhibits, is outlined below.
Caption: Eptifibatide competitively inhibits the active GP IIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation.
Preclinical Efficacy
Preclinical studies in various animal models have demonstrated the efficacy of Eptifibatide in preventing thrombosis.
Table 1: Summary of Preclinical Efficacy Data for Eptifibatide
| Animal Model | Experiment Type | Key Findings |
| Canine | Arteriovenous shunt model of stent thrombosis | Dose-dependent reduction in preformed stent thrombus weight.[3] |
| Canine | Arteriovenous shunt model of stent thrombosis | Inhibition of de novo stent thrombus formation.[3] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Eptifibatide.
Table 2: Summary of Preclinical Pharmacokinetic Data for Eptifibatide
| Parameter | Finding |
| Onset of Action | Rapid inhibition of platelet aggregation. |
| Half-life | Short plasma half-life. |
| Reversibility | Platelet aggregation inhibition is reversible following cessation of infusion. |
| Distribution | Primarily restricted to platelets and their precursors. |
Preclinical Safety
Preclinical safety studies are crucial for identifying potential adverse effects. For antiplatelet agents, a key safety concern is the risk of bleeding.
Table 3: Summary of Preclinical Safety Data for Eptifibatide
| Safety Endpoint | Finding |
| Bleeding Time | Prolonged bleeding time observed. |
| Activated Clotting Time | Remained unchanged in a canine model. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative experimental protocols relevant to the preclinical evaluation of antiplatelet agents like Eptifibatide.
Platelet Aggregation Assay
This assay measures the ability of a drug to inhibit platelet clumping in response to various agonists.
Caption: A typical workflow for an ex vivo platelet aggregation assay.
Protocol:
-
Blood Collection: Whole blood is drawn from the animal model into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: PRP is incubated with varying concentrations of the test compound (e.g., Eptifibatide) or a vehicle control for a specified period.
-
Agonist Addition: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer, which detects changes in light transmission as platelets clump together.
-
Data Analysis: The percentage of platelet aggregation inhibition by the test compound is calculated relative to the vehicle control.
In Vivo Thrombosis Model
Animal models of thrombosis are used to evaluate the efficacy of antithrombotic drugs in a physiological setting.
Caption: A generalized workflow for an in vivo thrombosis model.
Protocol:
-
Animal Preparation: The animal model (e.g., mouse, rat, rabbit) is anesthetized.
-
Drug Administration: The test compound (e.g., Eptifibatide) or a vehicle control is administered, typically intravenously or orally.
-
Vascular Injury: A specific artery or vein is exposed, and an injury is induced to trigger thrombus formation. This can be achieved through various methods, such as the application of ferric chloride or mechanical pinching.
-
Thrombus Formation Monitoring: The formation of a thrombus at the site of injury is monitored in real-time using techniques like intravital microscopy or a Doppler flow probe to measure blood flow.
-
Endpoint Measurement: The primary endpoint is typically the time to complete vessel occlusion or the weight of the resulting thrombus after a specific period.
-
Data Comparison: The results from the drug-treated group are compared with the control group to determine the efficacy of the test compound in preventing thrombosis.
Conclusion
While a direct preclinical comparison between this compound and Eptifibatide is not feasible due to the lack of public data on this compound, the provided information on Eptifibatide establishes a framework for what such a comparison would entail. The tables and diagrams presented offer a clear structure for organizing and visualizing key preclinical data points. For a comprehensive head-to-head analysis, similar preclinical efficacy, pharmacokinetic, and safety data for this compound would be required. Researchers and drug development professionals are encouraged to consult forthcoming publications or proprietary data for a complete comparative assessment.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [18F]GP1: A Validated PET Tracer for Activated Platelet Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [18F]GP1, a novel positron emission tomography (PET) radiotracer, with alternative imaging agents for the specific detection of activated platelets in thrombosis. Experimental data, detailed protocols, and visual representations of key processes are presented to offer an objective assessment of [18F]GP1's performance and utility in research and clinical settings.
Introduction to [18F]GP1
[18F]GP1 is a small-molecule PET tracer derived from the glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist elarofiban.[1] The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet, and plays a pivotal role in platelet aggregation. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for ligands like fibrinogen and von Willebrand factor, leading to thrombus formation. [18F]GP1 specifically binds to the activated form of the GPIIb/IIIa receptor with high affinity and specificity, making it a promising tool for the in vivo visualization of active thrombosis.[1][2]
Performance Comparison: [18F]GP1 vs. Alternatives
The landscape of thrombus imaging includes various agents targeting different components of a thrombus. Here, we compare [18F]GP1 with a key PET alternative targeting activated platelets, a single-chain antibody fragment (scFv) labeled with Copper-64 (⁶⁴Cu), and a fibrin-binding PET tracer, ⁶⁴Cu-FBP8.
| Feature | [18F]GP1 | ⁶⁴Cu-DOTA-scFvGPIIb/IIIa | ⁶⁴Cu-FBP8 |
| Target | Activated Glycoprotein IIb/IIIa receptor on platelets | Activated Glycoprotein IIb/IIIa receptor on platelets | Fibrin |
| Modality | PET | PET | PET |
| Binding Affinity (IC₅₀/Kᵢ) | 20 nM[2] | Not explicitly reported, but shows high specific binding | High affinity for fibrin[3] |
| Clot-to-Blood Ratio | ~95 (in vitro) | Not reported in thrombosis models | High target-to-background ratios observed in preclinical models |
| In Vivo Validation | Cynomolgus monkeys, Phase I & II human trials for VTE and AAT | Murine cancer models | Rat models of DVT and PE |
| Key Advantages | Small molecule with rapid clearance, validated in humans, high specificity for activated platelets. | High specificity for the target. | Directly images the fibrin scaffold of the thrombus. |
| Limitations | Potential for inhibition by GPIIb/IIIa antagonists. | Larger molecule with potentially slower clearance, limited data in thrombosis models. | May not differentiate between acute and chronic thrombi as effectively as platelet-specific agents. |
Experimental Protocols
[18F]GP1 Radiosynthesis and Quality Control
A GMP-compliant, fully automated radiosynthesis of [18F]GP1 has been established, ensuring its suitability for clinical applications.
Radiosynthesis: The synthesis is a two-step process:
-
Nucleophilic Fluorination: The Boc-protected tosylate precursor is reacted with [¹⁸F]fluoride, potassium carbonate (K₂CO₃), and Kryptofix 2.2.2 (K₂₂₂) at 120°C for 8 minutes.
-
Deprotection: The Boc-protecting group is removed using 2 N hydrochloric acid (HCl) at 110°C for 4 minutes.
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
Quality Control Specifications: Each batch of [18F]GP1 for clinical use must meet stringent quality control criteria:
-
Radiochemical Purity: >98%
-
Molar Activity: 952–9428 GBq/µmol
-
pH: Meets specifications for intravenous injection.
-
Bacterial Endotoxins: Within acceptable limits.
-
Sterility: Sterile.
In Vivo Validation of [18F]GP1 in a Cynomolgus Monkey Model of Thrombosis
This preclinical model was crucial in demonstrating the in vivo efficacy of [18F]GP1 before human trials.
Thrombus Induction:
-
Cynomolgus monkeys are anesthetized.
-
A roughened catheter is inserted into the vena cava or the aorta to induce thrombus formation.
PET Imaging:
-
[18F]GP1 is administered intravenously.
-
Dynamic PET scans are acquired to visualize the distribution of the tracer and its accumulation at the site of the thrombus.
-
Time-activity curves are generated to quantify tracer uptake in the thrombus versus the blood pool.
Clinical Validation of [18F]GP1 in Patients with Venous Thromboembolism (VTE)
Phase I and II clinical trials have provided strong evidence for the safety and diagnostic performance of [18F]GP1 in humans.
Study Population:
-
Patients with signs and symptoms of acute deep vein thrombosis (DVT) or pulmonary embolism (PE) confirmed by conventional imaging.
Imaging Protocol:
-
Patients receive an intravenous injection of approximately 250 MBq of [18F]GP1.
-
Dynamic whole-body PET/CT images are acquired for up to 140 minutes post-injection.
-
The uptake of [18F]GP1 in thromboembolic foci is assessed both qualitatively and quantitatively (e.g., Standardized Uptake Value - SUV).
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: [18F]GP1 binds to the activated GPIIb/IIIa receptor.
Caption: Workflow for clinical validation of [18F]GP1.
Conclusion
[18F]GP1 has emerged as a highly specific and sensitive PET tracer for the in vivo imaging of activated platelets. Its favorable characteristics, including high affinity for its target, rapid blood clearance, and successful validation in both preclinical and human studies, position it as a superior tool for the detection of acute thromboembolic events. While alternative tracers targeting either the same receptor or different components of the thrombus are under investigation, [18F]GP1 currently stands out due to the extensive validation and robust data supporting its clinical utility. This guide provides researchers and clinicians with the necessary information to objectively evaluate the potential of [18F]GP1 for their specific research and diagnostic needs in the field of thrombosis and cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation dosimetry of the fibrin-binding probe 64Cu-FBP8 and its feasibility for positron emission tomography imaging of deep vein thrombosis and pulmonary embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Elarofiban: Unraveling the Potency of a Glycoprotein IIb/IIIa Antagonist in Human and Animal Platelets
A comprehensive review of available data on the IC50 of Elarofiban reveals a notable absence of publicly accessible information for this specific glycoprotein (GP) IIb/IIIa antagonist. Despite extensive searches for "this compound" and its alternative developmental name "RWJ-53308," no preclinical studies detailing its half-maximal inhibitory concentration (IC50) in either human or animal platelets could be identified in the public domain. This suggests that the development of this compound may have been discontinued at an early stage, with the corresponding pharmacological data remaining unpublished.
While specific data for this compound is unavailable, a comparative analysis of other well-characterized GPIIb/IIIa antagonists can provide valuable context for researchers, scientists, and drug development professionals. This guide summarizes the available IC50 data for other agents in this class, outlines the typical experimental protocols for determining these values, and describes the relevant signaling pathways.
Comparative IC50 Values of GPIIb/IIIa Antagonists
To provide a frame of reference, the following table summarizes the reported IC50 values for other notable GPIIb/IIIa inhibitors in human and animal platelets. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Drug | Species | Platelet Preparation | Agonist | IC50 |
| This compound | Human | Data Not Available | Data Not Available | Data Not Available |
| This compound | Animal | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Glycoprotein IIb/IIIa receptor antagonists, like this compound was intended to be, target the final common pathway of platelet aggregation. The binding of fibrinogen and von Willebrand factor (vWF) to the GPIIb/IIIa receptor on activated platelets is the crucial step that leads to the formation of a platelet plug. By blocking this receptor, these antagonists prevent platelet aggregation regardless of the initial stimulus.
Figure 1. Simplified signaling pathway of platelet aggregation and the inhibitory action of GPIIb/IIIa antagonists.
Experimental Protocol for Determining IC50 of Platelet Aggregation Inhibitors
The determination of the IC50 value for a platelet aggregation inhibitor is a critical step in its preclinical characterization. The most common method employed is Light Transmission Aggregometry (LTA) .
Objective: To determine the concentration of an inhibitor that results in a 50% reduction in platelet aggregation induced by a specific agonist.
Materials:
-
Freshly drawn whole blood from human volunteers or animal subjects.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen, thrombin receptor-activating peptide (TRAP)).
-
Test compound (e.g., this compound) at various concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant.
-
PRP and PPP Preparation:
-
The blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregometry:
-
A sample of PRP is placed in a cuvette in the aggregometer and stirred at a constant temperature (37°C).
-
A baseline light transmission is established.
-
The test inhibitor at a specific concentration (or vehicle control) is added to the PRP and incubated for a short period.
-
A platelet agonist is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.
-
-
Data Analysis:
-
The maximum aggregation for each concentration of the inhibitor is determined.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.
-
Figure 2. Experimental workflow for determining the IC50 of a platelet aggregation inhibitor using LTA.
Conclusion
While the specific IC50 of this compound in human versus animal platelets remains elusive from publicly available sources, the established methodologies and the comparative data from other GPIIb/IIIa antagonists provide a solid foundation for understanding the evaluation of this class of antiplatelet agents. The lack of published data for this compound underscores the challenges in drug development, where many compounds do not progress to a stage where extensive pharmacological data becomes publicly accessible. Future research or the release of previously undisclosed data would be necessary to definitively determine the comparative potency of this compound.
a comparative study of the pharmacokinetic profiles of Elarofiban and its analogs
A comprehensive analysis of the pharmacokinetic properties of key antiplatelet agents, offering insights for researchers and drug development professionals.
Introduction
Elarofiban is a member of the glycoprotein (GP) IIb/IIIa inhibitors, a class of potent antiplatelet agents.[1] Despite reaching Phase 2 clinical trials for myocardial infarction, publicly available pharmacokinetic data for this compound and its specific analogs is limited due to its discontinued development. This guide, therefore, presents a comparative analysis of the pharmacokinetic profiles of three well-characterized intravenous GP IIb/IIIa inhibitors: Abciximab, Eptifibatide, and Tirofiban.[2][3][4] These agents, while sharing a common mechanism of action by blocking the final common pathway of platelet aggregation, exhibit distinct pharmacokinetic properties that influence their clinical application.[2] Understanding these differences is crucial for the development of new antiplatelet therapies.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of Abciximab, Eptifibatide, and Tirofiban are summarized in the table below. These values are derived from various clinical studies in healthy volunteers and patients with cardiovascular conditions.
| Pharmacokinetic Parameter | Abciximab | Eptifibatide | Tirofiban |
| Half-life (t½) | Biphasic: initial ~10 min, terminal ~30 min (plasma); >12 hours (platelet-bound) | ~2.5 hours | ~2 hours |
| Mechanism of Action | Non-competitive antagonist | Competitive antagonist | Competitive antagonist |
| Receptor Dissociation | Slow | Rapid | Rapid |
| Plasma Protein Binding | Not applicable (antibody fragment) | ~25% | 65% |
| Volume of Distribution (Vd) | ~0.07 L/kg | 185 to 260 mL/kg | 22-42 L |
| Clearance | Rapid from plasma | Renal | Primarily renal |
| Metabolism | Proteolytic degradation | Minimal | Minimal |
| Route of Elimination | Proteolysis | Primarily renal | Primarily renal |
Experimental Protocols
The pharmacokinetic data presented above are typically generated through a series of preclinical and clinical studies. The following outlines a general methodology for determining the pharmacokinetic profile of a GP IIb/IIIa inhibitor.
Preclinical Studies
-
In Vitro Metabolism: Studies using liver microsomes and hepatocytes from different species (e.g., rat, dog, human) are conducted to identify potential metabolites and the enzymes responsible for metabolism.
-
In Vivo Animal Studies: Radiolabeled compounds are often administered to animal models (e.g., rats, dogs) to study absorption, distribution, metabolism, and excretion (ADME). Blood, urine, and feces are collected over time to determine the concentration of the parent drug and its metabolites.
Clinical Studies (Phase 1)
-
Study Design: Typically, a single ascending dose (SAD) and multiple ascending dose (MAD) study is conducted in a small group of healthy volunteers.
-
Drug Administration: The drug is administered intravenously, and blood and urine samples are collected at frequent intervals.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the drug concentration in plasma and urine.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, clearance, and volume of distribution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GP IIb/IIIa inhibitors and a typical experimental workflow for a clinical pharmacokinetic study.
Conclusion
While specific pharmacokinetic data for this compound remains elusive in the public domain, a comparative analysis of its class counterparts—Abciximab, Eptifibatide, and Tirofiban—provides valuable insights for researchers in the field of antiplatelet therapy. The differences in their pharmacokinetic profiles, particularly in terms of half-life, receptor binding, and clearance, underscore the importance of these parameters in determining the clinical utility of GP IIb/IIIa inhibitors. Future development of novel agents in this class will undoubtedly benefit from a thorough understanding of the structure-pharmacokinetic relationships established from these pioneering drugs.
References
- 1. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 2. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adverse Drug Effect Profiles of Gp2b/3a Inhibitors: A Comparative Review of the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Elarofiban: A Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of Elarofiban is crucial for maintaining a secure research environment. As a biologically active compound, improper disposal of this glycoprotein IIb/IIIa antagonist can pose risks to personnel and the environment. This document outlines the necessary procedures for the proper handling and disposal of this compound waste generated in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potent pharmaceutical compounds and information available for similar molecules. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact with this compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound waste involves a multi-step process that ensures the containment and appropriate treatment of the hazardous material. The primary route of disposal for unused or waste this compound is through a licensed hazardous waste disposal contractor.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Identify Waste Streams: Differentiate between the following types of this compound waste:
-
Unused/Expired Solid this compound: Pure, unadulterated compound.
-
Contaminated Labware: Items such as pipette tips, vials, and flasks that have come into direct contact with this compound.
-
Contaminated Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated PPE: Gloves, disposable lab coats, etc., contaminated during handling.
-
-
Segregate at the Source: Use dedicated, clearly labeled waste containers for each type of this compound waste. Never mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Labeling: All this compound waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory/researcher
-
-
Storage of Waste: Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Area."
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
| Property | Value | Implication for Disposal |
| Molecular Formula | C22H34N4O5 | Indicates the elemental composition. |
| Molecular Weight | 434.5 g/mol | Relevant for concentration calculations. |
| Pharmacological Class | Glycoprotein IIb/IIIa antagonist | Potent biological activity necessitates handling as hazardous waste. |
In Case of a Spill
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Put on appropriate PPE, including a respirator if the material is a powder and there is a risk of inhalation.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Area: Carefully clean the spill area with a suitable decontaminating solution, as recommended by your EHS department.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Elarofiban
Disclaimer: A specific Safety Data Sheet (SDS) for Elarofiban could not be located through publicly available resources. The following guidance is based on general best practices for handling novel pharmaceutical compounds of unknown toxicity. This information is not a substitute for a substance-specific SDS. It is imperative to obtain the official Safety Data Sheet for this compound from your chemical supplier before any handling, storage, or disposal of this material.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The content herein is designed to offer procedural, step-by-step guidance to directly address operational questions and to foster a culture of safety in the laboratory.
Personal Protective Equipment (PPE)
A conservative approach to Personal Protective Equipment (PPE) is recommended for handling this compound, given the absence of specific hazard data. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Double-gloving with chemical-resistant gloves | Laboratory coat, disposable sleeves | NIOSH-approved respirator with a particulate filter (e.g., N95) in a ventilated enclosure |
| Solution Preparation | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls over a laboratory coat | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and operational integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Verification: Confirm that the product received matches the order specifications.
-
Storage: Store this compound in a designated, well-ventilated, and secure area. Based on general practice for similar compounds, storage at -20°C is a common recommendation to ensure stability. The storage container should be tightly sealed.
-
Inventory: Log the receipt of the compound in the laboratory's chemical inventory system.
Solution Preparation
-
Pre-planning: Review the experimental protocol and calculate the required amounts of this compound and solvents.
-
Engineering Controls: All weighing of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Procedure:
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the solvent to the solid to avoid splashing.
-
Ensure the compound is fully dissolved before use.
-
Label the solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Experimental Protocol: Chemical Spill Response
In the event of an this compound spill, a prompt and coordinated response is essential to mitigate potential hazards. The following is a general protocol for a spill of a chemical with unknown toxicity.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and activate the emergency alarm.
-
If anyone is contaminated, immediately remove the affected clothing and flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
-
Assess the Spill:
-
From a safe distance, assess the extent of the spill and the materials involved.
-
Consult the (forthcoming) this compound SDS for specific spill cleanup instructions.
-
-
Containment and Cleanup (for small, manageable spills):
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials. Work from the outside of the spill inwards to prevent spreading.
-
For a solid spill, gently cover it with a damp paper towel to avoid generating dust, then use an absorbent to collect the material.
-
For a liquid spill, use absorbent pads or granules to soak up the material.
-
Place all contaminated materials, including used PPE, into a clearly labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Wipe the area dry with paper towels and dispose of them as hazardous waste.
-
-
Reporting:
-
Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Visual Workflow for Spill Response
Caption: Logical workflow for responding to a chemical spill of this compound.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled in strict accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, must be disposed of as solid hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.
-
By adhering to these safety protocols and operational plans, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility, thereby building a foundation of trust in laboratory operations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
